METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-benzothiophene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-12-10(11)8-3-2-4-9-7(8)5-6-13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEKEROHNAFUGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CSC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541122 | |
| Record name | Methyl 1-benzothiophene-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100590-43-0 | |
| Record name | Methyl 1-benzothiophene-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-benzothiophene-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
Chemical Name: METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE CAS Number: 100590-43-0
This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 100590-43-0 | |
| Molecular Formula | C₁₀H₈O₂S | [1] |
| Molecular Weight | 192.24 g/mol | |
| Appearance | White to pink solid | [2] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [2] |
Synthesis and Experimental Protocols
The synthesis of benzothiophene derivatives is a well-established area of organic chemistry. While a specific, detailed protocol for the synthesis of this compound (CAS 100590-43-0) is not explicitly detailed in the surveyed literature, general methodologies for the creation of the benzothiophene core and subsequent carboxylation and esterification are common.
General Synthesis Strategy:
The formation of the benzothiophene scaffold can be achieved through various cyclization reactions. A common conceptual pathway involves the reaction of a substituted thiophenol with an appropriate electrophile to construct the fused ring system. Subsequent functional group manipulations would then be employed to introduce the carboxylate group at the 4-position, followed by esterification with methanol.
Logical Workflow for Synthesis:
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity and Drug Development Potential
The benzothiophene scaffold is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds and approved pharmaceuticals.[3] Derivatives of benzothiophene have demonstrated a wide array of pharmacological activities, including but not limited to:
-
Anticancer: Certain benzothiophene derivatives have shown promise as anticancer agents.[3]
-
Anti-inflammatory: The scaffold is a component of molecules with anti-inflammatory properties.[3]
-
Antimicrobial: Antibacterial and antifungal activities have been reported for various benzothiophene compounds.[3]
-
Antidiabetic: Some derivatives have been investigated for their potential in managing diabetes.[3]
-
Anticonvulsant: The structural motif has been explored for its anticonvulsant effects.[3]
While specific biological data for this compound is not extensively documented, its structural similarity to other active benzothiophenes suggests it could serve as a valuable intermediate or a candidate for biological screening in various drug discovery programs. The ester functionality provides a handle for further chemical modification to explore structure-activity relationships (SAR).
Potential Drug Discovery Workflow:
The integration of this compound into a drug discovery pipeline would likely follow a standard progression from initial screening to lead optimization.
Caption: A typical workflow for the evaluation of a novel chemical entity in a drug discovery program.
Signaling Pathway Interactions
Currently, there is no specific information in the public domain linking this compound to the modulation of any particular signaling pathway. However, given the diverse biological activities of the benzothiophene class, it is plausible that derivatives could interact with a range of cellular targets. For instance, some benzothiophene-containing molecules have been shown to interact with kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. Further research through target identification and mechanism of action studies would be required to elucidate any specific signaling pathway involvement for this compound.
Conclusion
This compound is a chemical entity with a foundation in the well-regarded benzothiophene scaffold. While detailed experimental and biological data for this specific molecule are sparse, its structural features suggest potential for further investigation in medicinal chemistry and drug development. The information provided herein serves as a foundational guide for researchers interested in exploring the synthesis and potential applications of this and related compounds. Further empirical studies are necessary to fully characterize its physicochemical properties and to uncover its biological potential.
References
An In-Depth Technical Guide to the Synthesis of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining methyl 1-benzothiophene-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.
Introduction
This compound is a crucial building block in medicinal chemistry, valued for its presence in a variety of biologically active molecules. The benzothiophene scaffold is a prominent heterocyclic core in numerous pharmaceuticals. The regioselective synthesis of the 4-carboxy derivative is a key challenge, and this guide explores a reliable method to achieve this specific substitution pattern.
Synthetic Pathway Overview
The primary and most direct route to obtaining this compound involves a two-step process. The first step is the synthesis of the precursor, 1-benzothiophene-4-carboxylic acid, via a Grignard reaction. The subsequent step is the esterification of the carboxylic acid to yield the final methyl ester product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of 1-Benzothiophene-4-carboxylic acid[1]
This procedure details the formation of the carboxylic acid precursor from 4-bromobenzo[b]thiophene.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromobenzo[b]thiophene | 213.09 | 40.0 g | 188 mmol |
| Magnesium (Mg) turnings | 24.31 | 4.79 g | 197 mmol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 250 mL | - |
| Iodine (I₂) | 253.81 | a few crystals | - |
| Carbon Dioxide (CO₂) | 44.01 | excess (gas) | - |
Procedure:
-
Under a nitrogen atmosphere, a stirring suspension of magnesium turnings (4.79 g, 197 mmol) in anhydrous tetrahydrofuran (100 mL) is prepared in a reaction flask.
-
A few crystals of iodine are added as an initiator.
-
A solution of 4-bromobenzo[b]thiophene (40.0 g, 188 mmol) in anhydrous THF (150 mL) is prepared. Approximately 5% of this solution is added to the magnesium suspension to initiate the Grignard reaction.
-
Once the reaction begins, the remaining 4-bromobenzo[b]thiophene solution is added dropwise at a rate that maintains the reaction temperature between 50-55 °C. This addition should take approximately 30 minutes.
-
After the addition is complete, the reaction mixture is stirred at 50°C for an additional hour.
-
The resulting Grignard reagent is then carboxylated by bubbling excess carbon dioxide gas through the cooled reaction mixture.
-
The reaction is quenched with an acidic workup to yield 1-benzothiophene-4-carboxylic acid.
Synthesis of this compound
This procedure describes the esterification of 1-benzothiophene-4-carboxylic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Benzothiophene-4-carboxylic acid | 178.21 | 10.0 g | 56.1 mmol |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 1-2 mL | - |
Procedure:
-
1-Benzothiophene-4-carboxylic acid (10.0 g, 56.1 mmol) is dissolved in methanol (100 mL) in a round-bottom flask.
-
Concentrated sulfuric acid (1-2 mL) is carefully added as a catalyst.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
The crude product can be purified by column chromatography or recrystallization to obtain the pure ester.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the target compound and its precursor.
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 1-Benzothiophene-4-carboxylic acid | 4-Bromobenzo[b]thiophene | Mg, CO₂ | THF | 1.5 h | 50-55 | Not specified |
| This compound | 1-Benzothiophene-4-carboxylic acid | MeOH, H₂SO₄ | Methanol | 4-6 h | Reflux | High |
Logical Relationships in the Synthesis
The synthesis follows a clear logical progression from a halogenated precursor to the final ester product. The key transformation is the conversion of the aryl bromide to a carboxylic acid, which then enables the straightforward formation of the methyl ester.
Caption: Logical progression of the synthetic steps.
This guide provides a foundational understanding of a key synthetic route to this compound. Researchers and drug development professionals can utilize this information for the efficient production of this important chemical intermediate. Further optimization of reaction conditions may be possible depending on the specific laboratory setup and desired scale of production.
An In-depth Technical Guide to the Spectroscopic Data of Methyl 1-benzothiophene-4-carboxylate and Its Isomer
Compound Structures:
| Requested Compound | Isomer Analyzed in this Guide |
| METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE | Methyl 1-benzothiophene-2-carboxylate |
| ![Image of this compound] | ![Image of Methyl 1-benzothiophene-2-carboxylate] |
| Formula: C₁₀H₈O₂S | Formula: C₁₀H₈O₂S |
| Molecular Weight: 192.23 g/mol | Molecular Weight: 192.23 g/mol [1] |
| CAS Number: Not assigned | CAS Number: 22913-24-2[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopic Data of Methyl 1-benzothiophene-2-carboxylate
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.15 | s | H-3 |
| ~7.90 | d | H-7 |
| ~7.85 | d | H-4 |
| ~7.40 | m | H-5, H-6 |
| 3.94 | s | -OCH₃ |
Note: Specific coupling constants (J values) are not available in the cited literature. 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet.
¹³C NMR Spectroscopic Data of Methyl 1-benzothiophene-2-carboxylate
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.
| Chemical Shift (δ) ppm | Assignment |
| 163.5 | C=O |
| 142.1 | C-7a |
| 139.5 | C-3a |
| 133.0 | C-2 |
| 128.5 | C-3 |
| 126.8 | C-5 |
| 125.4 | C-6 |
| 124.6 | C-4 |
| 122.9 | C-7 |
| 52.5 | -OCH₃ |
Note: These are predicted chemical shifts based on spectroscopic data of similar compounds and general principles of ¹³C NMR spectroscopy.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. The gas-phase IR spectrum for Methyl 1-benzothiophene-2-carboxylate is available from the NIST/EPA Gas-Phase Infrared Database.[1]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| ~3070 | C-H Stretch | Aromatic C-H |
| ~2950 | C-H Stretch | Methyl (-OCH₃) C-H |
| ~1725 | C=O Stretch | Ester Carbonyl |
| ~1540 | C=C Stretch | Aromatic Ring |
| ~1250, 1100 | C-O Stretch | Ester C-O |
| ~750 | C-H Bend | Aromatic C-H out-of-plane |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
| m/z | Ion | Proposed Fragment |
| 192 | [M]⁺ | Molecular Ion (C₁₀H₈O₂S)⁺ |
| 161 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 133 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical, forming benzothiophene cation |
Fragmentation Pathway
The primary fragmentation of Methyl 1-benzothiophene-2-carboxylate involves the loss of the methoxy radical followed by the loss of carbon monoxide, which is a common pathway for methyl esters of aromatic carboxylic acids.[4]
Experimental Protocols
The following sections describe generalized protocols for the acquisition of spectroscopic data for a solid organic compound like Methyl 1-benzothiophene-2-carboxylate.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, data is typically acquired on a 300 or 400 MHz instrument.[5] For ¹³C NMR, a higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[2]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal.
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. This mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is recorded first, followed by the spectrum of the sample.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: A small quantity of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.
Experimental Workflow Visualization
The general workflow for the spectroscopic analysis of a solid organic compound is depicted below.
References
- 1. Methyl benzo[b]thiophene-2-carboxylate [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectrabase.com [spectrabase.com]
Chemical structure and IUPAC name of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Methyl 1-benzothiophene-4-carboxylate, a significant heterocyclic compound in the landscape of chemical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.
Chemical Structure and IUPAC Name
This compound is a bicyclic aromatic compound belonging to the benzothiophene class of heterocycles. The structure consists of a benzene ring fused to a thiophene ring, with a methyl carboxylate group substituted at the 4-position of the benzothiophene core.
IUPAC Name: methyl benzo[b]thiophene-4-carboxylate
CAS Number: 100590-43-0
Chemical Structure Visualization
The two-dimensional chemical structure of this compound is depicted in the diagram below.
Quantitative Data
A summary of the available quantitative data for this compound is presented in the table below. This information is crucial for its application in experimental settings.
| Property | Value |
| Molecular Formula | C₁₀H₈O₂S |
| Molecular Weight | 192.23 g/mol |
| CAS Number | 100590-43-0 |
| Appearance | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Experimental Protocols: Synthesis
A general method for the synthesis of substituted benzothiophenes can be adapted for the preparation of this compound. One common approach involves the reaction of a substituted o-halobenzaldehyde with methyl thioglycolate followed by cyclization.
Example Synthetic Protocol:
-
Reaction Setup: To a solution of 2-chloro-3-formylbenzoate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add methyl thioglycolate (1.2 equivalents) and a base, for example, potassium carbonate (2 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
At present, there is limited specific information available in the public domain regarding the direct involvement of this compound in defined signaling pathways. However, the benzothiophene scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities often stem from the interaction of the benzothiophene core with various biological targets, including enzymes and receptors. Further research is necessary to elucidate the specific signaling pathways modulated by this particular compound.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. The experimental protocols described are generalized and may require optimization for specific laboratory conditions.
An In-depth Technical Guide to the Solubility and Stability of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE is publicly available. This guide provides a comprehensive overview based on the general properties of benzothiophene derivatives and established methodologies for assessing solubility and stability.
Introduction
This compound is an organic compound featuring a benzothiophene core. Benzothiophenes are a class of heterocyclic compounds containing a benzene ring fused to a thiophene ring. This scaffold is of significant interest in medicinal chemistry and materials science, appearing in the structure of various pharmaceuticals and organic electronic materials.[1][2][3][4] The ester functional group at the 4-position of the benzothiophene ring will significantly influence the molecule's physicochemical properties, including its solubility and stability.
Understanding the solubility and stability of a compound is critical in drug discovery and development. Poor solubility can negatively impact bioavailability and the reliability of in vitro assays, while instability can lead to degradation, affecting potency and safety.[5][6][7] This guide outlines the expected solubility and stability characteristics of this compound and provides detailed experimental protocols for their determination.
Physicochemical Properties
While specific experimental data for this compound is scarce, we can infer some properties based on its structure and data from related compounds.
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₁₀H₈O₂S | |
| Molecular Weight | 192.23 g/mol | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| LogP (Octanol/Water Partition Coefficient) | ~2.69 (Computed for isomer) | A computed LogP for the positional isomer, Methyl benzo[b]thiophene-7-carboxylate, is 2.6879. This suggests the compound is lipophilic and likely to have low aqueous solubility. |
| pKa | Data not available | The ester group is not readily ionizable. The benzothiophene ring is very weakly basic. |
Solubility
The solubility of a compound is a critical parameter that influences its absorption and distribution. It is typically assessed in both aqueous and organic solvents.
Predicted Solubility
Based on its chemical structure, this compound is expected to be:
-
Poorly soluble in water due to the lipophilic benzothiophene core and the lack of easily ionizable groups.
-
Soluble in common organic solvents such as acetone, ether, and benzene, which is a general characteristic of the benzothiophene moiety.[1]
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental protocols should be followed. The two main types of solubility assays are kinetic and thermodynamic.
3.2.1. Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.[8][9][10]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate and perform serial dilutions.
-
Incubation: Incubate the plate for a short period (e.g., 2 hours) at a controlled temperature.[11]
-
Precipitate Detection: Quantify the amount of precipitate formed. Common detection methods include:
3.2.2. Thermodynamic (Equilibrium) Solubility Assay
This method measures the true equilibrium solubility of a compound and is crucial for later stages of drug development.[5][7][12]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a specific volume of the desired solvent (e.g., water, buffer at various pH values).
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
-
Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
Figure 1: Experimental Workflows for Solubility Determination.
Stability
The stability of a pharmaceutical compound is its ability to retain its chemical and physical properties within specified limits throughout its shelf life.[13][14][15] Forced degradation studies are conducted to identify potential degradation products and pathways.
General Stability of Benzothiophenes
The benzothiophene ring system is generally considered to be thermally stable.[3] However, it is susceptible to chemical degradation, particularly oxidation.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for developing stability-indicating analytical methods and understanding the intrinsic stability of a molecule.[16][17][18] According to ICH guidelines, forced degradation studies should include exposure to various stress conditions.[13][14][15][19]
4.2.1. Hydrolytic Degradation
The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions.[20][21][22]
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can be hydrolyzed to 1-benzothiophene-4-carboxylic acid and methanol. This reaction is typically reversible.[22][23]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification to yield the carboxylate salt of 1-benzothiophene-4-carboxylic acid and methanol. This reaction is generally irreversible.[20][22]
Experimental Protocol:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.
-
Incubate the solutions at room temperature and elevated temperatures (e.g., 50-60°C).[16]
-
Analyze samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
4.2.2. Oxidative Degradation
The sulfur atom in the benzothiophene ring is susceptible to oxidation.
-
Oxidation to Sulfoxide and Sulfone: Strong oxidizing agents, such as hydrogen peroxide or peroxy acids, can oxidize the sulfur atom to form the corresponding benzothiophene S-oxide and subsequently the benzothiophene S,S-dioxide (sulfone).[24][25][26][27]
Experimental Protocol:
-
Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at room temperature.
-
Monitor the reaction over time by HPLC to identify and quantify degradation products.
4.2.3. Photolytic Degradation
Exposure to light can cause degradation of photosensitive compounds.
Experimental Protocol:
-
Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[15][16][17]
-
Include a dark control to differentiate between light-induced and thermal degradation.
-
Analyze the samples at appropriate time intervals by HPLC.
4.2.4. Thermal Degradation
To assess thermal stability, the compound is exposed to elevated temperatures.
Experimental Protocol:
-
Store solid this compound at elevated temperatures (e.g., 40-80°C), with and without humidity.[16]
-
Analyze samples at various time points to determine the extent of degradation.
Figure 2: Potential Degradation Pathways under Forced Degradation Conditions.
Conclusion
References
- 1. books.rsc.org [books.rsc.org]
- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. evotec.com [evotec.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 14. mastercontrol.com [mastercontrol.com]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. pharmadekho.com [pharmadekho.com]
- 18. ijrpp.com [ijrpp.com]
- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. jk-sci.com [jk-sci.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. jstage.jst.go.jp [jstage.jst.go.jp]
- 26. Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Benzothiophene: A Technical Guide to its Discovery and Chemical History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiophene, an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring, is a pivotal scaffold in medicinal chemistry and materials science. Its derivatives are integral components of numerous pharmaceuticals, including the selective estrogen receptor modulator raloxifene and the 5-lipoxygenase inhibitor zileuton. This technical guide provides an in-depth exploration of the discovery and historical evolution of benzothiophene synthesis, alongside a detailed examination of key modern synthetic methodologies. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for practical application in a research setting.
Historical Perspective: The Dawn of Benzothiophene Chemistry
While the precise first synthesis of the parent benzo[b]thiophene is not definitively documented in a single seminal publication, its history is intertwined with the broader development of sulfur-containing heterocyclic chemistry in the late 19th and early 20th centuries. Early methods were often harsh and low-yielding, relying on the cyclization of pre-functionalized benzene derivatives.
One of the earliest related discoveries was the synthesis of a benzo[c]thiophene derivative, 1,3-diphenylbenzo[c]thiophene, in 1922, although its correct structure was not confirmed until 1937. The parent benzo[c]thiophene was eventually isolated in 1962. For the more common and stable benzo[b]thiophene isomer, also historically known as thianaphthene, early synthetic strategies included the oxidative cyclization of o-mercaptocinnamic acids. Another classical approach involved the acid-catalyzed cyclization of arylthioacetaldehyde dialkyl acetals. These foundational methods, while historically significant, have been largely superseded by more efficient and versatile modern techniques.
Key Synthetic Methodologies
The following sections detail prominent modern methods for the synthesis of benzothiophenes, complete with quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.
Electrophilic Cyclization of 2-Alkynylthioanisoles
A robust and high-yielding method for the synthesis of 2,3-disubstituted benzothiophenes involves the electrophilic cyclization of readily accessible 2-alkynylthioanisoles. The use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as an electrophilic sulfur source has proven particularly effective, proceeding under mild conditions with excellent functional group tolerance.[1]
| Entry | Alkyne Substituent (R) | Product | Yield (%) | Reference |
| 1 | Phenyl | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99 | [1] |
| 2 | 4-Methylphenyl | 3-(Methylthio)-2-(p-tolyl)benzo[b]thiophene | 98 | [1] |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-3-(methylthio)benzo[b]thiophene | 97 | [1] |
| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-3-(methylthio)benzo[b]thiophene | 99 | [1] |
| 5 | 4-Nitrophenyl | 3-(Methylthio)-2-(4-nitrophenyl)benzo[b]thiophene | 96 | [1] |
| 6 | 2-Thienyl | 3-(Methylthio)-2-(thiophen-2-yl)benzo[b]thiophene | 95 | [1] |
| 7 | Cyclohexyl | 2-Cyclohexyl-3-(methylthio)benzo[b]thiophene | 92 | [1] |
| 8 | n-Butyl | 2-Butyl-3-(methylthio)benzo[b]thiophene | 94 | [1] |
-
To a 6-dram vial, add the corresponding 2-alkynylthioanisole (0.3 mmol, 1.0 equiv) and dichloromethane (3 mL).
-
To this solution, add dimethyl(methylthio)sulfonium tetrafluoroborate (0.6 mmol, 2.0 equiv).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate under reduced pressure.
-
Absorb the crude product onto silica gel and purify by column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2,3-disubstituted benzothiophene.[1]
Palladium-Catalyzed Synthesis from 2-Iodothiophenol and Alkynes
A versatile and efficient method for the synthesis of 2-substituted benzothiophenes is the palladium-catalyzed Sonogashira-type cross-coupling reaction between 2-iodothiophenol and various terminal alkynes. This reaction proceeds via an initial coupling followed by an intramolecular cyclization.
| Entry | Alkyne | Product | Yield (%) | Reference |
| 1 | Phenylacetylene | 2-Phenylbenzo[b]thiophene | 87 | |
| 2 | 4-Ethynyltoluene | 2-(p-Tolyl)benzo[b]thiophene | 85 | |
| 3 | 4-Methoxyphenylacetylene | 2-(4-Methoxyphenyl)benzo[b]thiophene | 82 | |
| 4 | 4-Chlorophenylacetylene | 2-(4-Chlorophenyl)benzo[b]thiophene | 78 | |
| 5 | 1-Ethynyl-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene | 75 | |
| 6 | 1-Octyne | 2-Hexylbenzo[b]thiophene | 72 | |
| 7 | Cyclohexylacetylene | 2-Cyclohexylbenzo[b]thiophene | 68 | |
| 8 | (Trimethylsilyl)acetylene | 2-(Trimethylsilyl)benzo[b]thiophene | 65 |
-
To a reaction tube, add 2-iodothiophenol (0.5 mmol), the corresponding alkyne (2.0 mmol, 4 equiv), palladium(II) acetate (15 mol%), N,N,N',N'-tetramethylethylenediamine (TMEDA) (20 mol%), and silver trifluoroacetate (AgTFA) (1.1 equiv).
-
Add dimethylformamide (DMF) (2 mL) as the solvent.
-
Seal the tube and purge with nitrogen.
-
Heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to afford the 2-substituted benzothiophene.
Visible-Light Photocatalytic Synthesis
A modern, metal-free approach to benzothiophene synthesis involves the visible-light-promoted radical annulation of o-methylthio-arenediazonium salts with alkynes. This method is advantageous for its mild reaction conditions and avoidance of transition metal catalysts.[2][3]
| Entry | Diazonium Salt Substituent | Alkyne | Product | Yield (%) | Reference |
| 1 | H | Phenylacetylene | 2-Phenylbenzo[b]thiophene | 82 | [3] |
| 2 | 4-Me | Phenylacetylene | 5-Methyl-2-phenylbenzo[b]thiophene | 85 | [3] |
| 3 | 4-OMe | Phenylacetylene | 5-Methoxy-2-phenylbenzo[b]thiophene | 88 | [3] |
| 4 | 4-Cl | Phenylacetylene | 5-Chloro-2-phenylbenzo[b]thiophene | 78 | [3] |
| 5 | H | 1-Octyne | 2-Hexylbenzo[b]thiophene | 65 | [3] |
| 6 | H | Ethyl propiolate | Ethyl benzo[b]thiophene-2-carboxylate | 72 | [3] |
| 7 | H | 3-Ethynylthiophene | 2-(Thiophen-3-yl)benzo[b]thiophene | 62 | [4] |
-
In a reaction vial, dissolve the o-methylthio-arenediazonium salt (0.25 mmol) and the alkyne (1.25 mmol, 5 equiv) in dimethyl sulfoxide (DMSO) (1.0 mL).
-
Add Eosin Y (0.05 equiv) to the solution.
-
Seal the vial and irradiate with a green light source (e.g., 530 nm LED) at room temperature for the specified time (typically 24-36 hours).
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the substituted benzothiophene.[4]
Conclusion
The synthesis of benzothiophenes has evolved significantly from its early beginnings, with modern chemistry offering a diverse toolkit of efficient and versatile methods. The electrophilic cyclization of 2-alkynylthioanisoles, palladium-catalyzed cross-coupling reactions, and innovative visible-light photocatalysis each provide distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is crucial for the rational design and efficient production of novel benzothiophene-containing molecules with potential therapeutic applications. The detailed protocols and comparative data presented in this guide serve as a practical resource for the synthesis and exploration of this important heterocyclic scaffold.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Visible light photocatalytic synthesis of benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visible Light Photocatalytic Synthesis of Benzothiophenes [organic-chemistry.org]
- 4. Visible Light Photocatalytic Synthesis of Benzothiophenes - University of Regensburg Publication Server [epub.uni-regensburg.de]
A Comprehensive Technical Guide to the Theoretical and Molecular Modeling of Methyl 1-Benzothiophene-4-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct theoretical and molecular modeling studies on Methyl 1-benzothiophene-4-carboxylate are limited in publicly accessible literature. This guide provides a comprehensive overview of the established computational methodologies and presents representative data based on studies of closely related benzothiophene derivatives. The principles and protocols described herein are directly applicable to the study of the title compound.
Introduction
Benzothiophene and its derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmaceutical agents and functional materials.[1][2][3] Their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and cholinesterase inhibition, have made them a focal point of medicinal chemistry and drug discovery.[1][4][5][6][7] Theoretical studies and molecular modeling have become indispensable tools for understanding the structure-activity relationships (SAR), optimizing lead compounds, and elucidating the mechanisms of action of benzothiophene-based molecules.
This technical guide provides an in-depth exploration of the computational methodologies employed in the study of this compound and its analogs. It covers key theoretical approaches, including Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking. Detailed protocols for these computational experiments are provided, along with a curated presentation of representative quantitative data.
Theoretical Studies: Unraveling Molecular Properties
Theoretical studies, particularly those employing quantum mechanical methods, provide fundamental insights into the electronic structure, geometry, and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for studying benzothiophene derivatives due to its balance of accuracy and computational efficiency.[8][9][10][11]
Density Functional Theory (DFT) Calculations
DFT calculations are instrumental in determining the optimized molecular geometry, vibrational frequencies, and electronic properties of benzothiophene derivatives.
Experimental Protocols:
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Methodology:
-
Geometry Optimization: The initial structure of the molecule is built using a molecular editor. A geometry optimization is then performed to find the lowest energy conformation. A commonly used functional and basis set for this purpose is B3LYP/6-31G*.[8] Vibrational frequency analysis is subsequently carried out to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).[10]
-
Electronic Properties: Following geometry optimization, single-point energy calculations are performed to determine various electronic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions.
-
Data Presentation:
Table 1: Representative Optimized Geometrical Parameters for a Benzothiophene Scaffold (based on DFT calculations on derivatives)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-S | 1.88 - 1.99 | C-S-C | 86.2 - 91.6 |
| C-C (thiophene ring) | 1.37 - 1.42 | C-C-C (thiophene ring) | 110.0 - 112.3 |
| C-C (benzene ring) | 1.39 - 1.41 | C-C-C (benzene ring) | 118.5 - 121.0 |
| C-H | 1.08 - 1.11 | H-C-C | 119.0 - 121.0 |
Data synthesized from studies on various benzothiophene derivatives.[9][11]
Table 2: Representative Electronic Properties of Benzothiophene Derivatives (DFT/B3LYP)
| Property | Value |
| HOMO Energy | -6.0 to -7.5 eV |
| LUMO Energy | -1.5 to -2.5 eV |
| HOMO-LUMO Gap | 3.5 to 5.0 eV |
| Dipole Moment | 1.0 to 3.0 Debye |
Values are indicative and vary based on substitution patterns.
Molecular Modeling: Simulating Biological Interactions
Molecular modeling techniques are pivotal in drug discovery for predicting how a ligand (such as a benzothiophene derivative) will interact with a biological target, typically a protein.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to elucidate binding modes and estimate the binding affinity of potential drug candidates.[4][6][7][12]
Experimental Protocols:
-
Software: AutoDock, Glide, iGEMDOCK, or similar docking programs.[12]
-
Methodology:
-
Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structure of the benzothiophene derivative is generated and optimized using a suitable method (e.g., DFT as described above).
-
Docking Simulation: A search algorithm explores the conformational space of the ligand within the defined binding site of the receptor. A scoring function is then used to rank the different poses based on their predicted binding affinity (e.g., in kcal/mol).
-
Analysis of Interactions: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.
-
Data Presentation:
Table 3: Representative Molecular Docking Results for Benzothiophene Derivatives against Various Targets
| Compound Series | Target Protein | Binding Affinity Range (kcal/mol) | Key Interacting Residues |
| Benzothiophene Acylhydrazones | PBP2a (MRSA) | -5.0 to -6.5 | SER403, THR600, ASN464 |
| Benzothiophene-Chalcones | Acetylcholinesterase (AChE) | -7.0 to -9.0 | TRP84, TYR121, PHE330 |
| Benzothiophene Carboxylic Acids | Cyclooxygenase-2 (COX-2) | -6.0 to -8.5 | ARG120, TYR355, SER530 |
Data compiled from various studies on benzothiophene derivatives.[6][7]
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[4][5][6][13] This allows for the prediction of the activity of novel compounds and provides insights into the molecular features that are important for bioactivity.
Experimental Protocols:
-
Software: VLife MDS, MOE (Molecular Operating Environment), or similar QSAR modeling software.
-
Methodology:
-
Data Set Preparation: A dataset of benzothiophene derivatives with their corresponding measured biological activities (e.g., IC50 or MIC values) is compiled. The dataset is typically divided into a training set for model development and a test set for model validation.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each molecule in the dataset.
-
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Principal Component Regression (PCR) are used to build a QSAR model that correlates the descriptors with the biological activity.[4][6]
-
Model Validation: The predictive power of the QSAR model is assessed using various statistical parameters, including the coefficient of determination (r²), the cross-validated coefficient of determination (q²), and the root mean square error (RMSE).[5][6]
-
Data Presentation:
Table 4: Representative Statistical Parameters for QSAR Models of Benzothiophene Derivatives
| Model Type | r² (Training Set) | q² (Cross-validation) | r² (Test Set) | Key Descriptor Types |
| 2D-QSAR (Antimicrobial) | 0.70 - 0.80 | 0.60 - 0.70 | > 0.5 | Electro-topological, Steric |
| 3D-QSAR (Anticancer) | 0.85 - 0.95 | 0.75 - 0.85 | > 0.6 | Steric, Electrostatic |
| 4D-QSAR (Dopamine D2 Inhibitors) | > 0.90 | > 0.80 | > 0.7 | Conformational, Pharmacophoric |
Statistical values are indicative of well-constructed QSAR models for benzothiophene analogs.[6][13]
Mandatory Visualizations
Visual representations are crucial for understanding complex computational workflows and molecular interactions.
Caption: A generalized workflow for the computational analysis of benzothiophene derivatives.
Caption: A hypothetical signaling pathway for a bioactive benzothiophene derivative.
Conclusion
The theoretical and molecular modeling approaches outlined in this guide provide a robust framework for the investigation of this compound and its analogs. By leveraging Density Functional Theory, molecular docking, and QSAR studies, researchers can gain profound insights into the physicochemical properties, biological interactions, and structure-activity relationships of this important class of compounds. These computational tools are essential for the rational design and development of novel benzothiophene-based therapeutic agents and functional materials. The presented protocols and representative data serve as a valuable resource for scientists and professionals engaged in this exciting field of research.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiophene - Wikipedia [en.wikipedia.org]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A density functional theory study on the adsorption of different organic sulfides on boron nitride nanosheet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of 4D-QSAR studies to a series of benzothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Methyl 1-Benzothiophene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review on Methyl 1-Benzothiophene-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data on this specific molecule, this guide also incorporates information on closely related benzothiophene derivatives to provide a broader context for its potential synthesis, properties, and biological activities.
Synthesis of the Benzothiophene Scaffold
A generalized synthetic workflow for obtaining the benzothiophene core is presented below.
Caption: Generalized synthetic workflow for this compound.
Representative Experimental Protocol: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes
This protocol, adapted from a known procedure for related compounds, illustrates a potential synthetic route.[1]
Materials:
-
Appropriate 2-halobenzonitrile (1.0 equiv.)
-
Methyl thioglycolate (1.05 equiv.)
-
Triethylamine (3.1 equiv.)
-
Dry Dimethyl sulfoxide (DMSO) (to make a 2 M solution)
Procedure:
-
A mixture of the 2-halobenzonitrile, methyl thioglycolate, and triethylamine in dry DMSO is prepared in a microwave-safe vessel.
-
The vessel is sealed and subjected to microwave irradiation at 130 °C for a designated hold time (typically 10-20 minutes).
-
After cooling to room temperature, the reaction mixture is poured into ice-water.
-
The resulting solid precipitate (the 3-aminobenzo[b]thiophene intermediate) is collected by filtration, washed with water, and dried under vacuum.
-
This intermediate can then be further functionalized at the 3-position via standard methods such as diazotization followed by Sandmeyer or other substitution reactions to introduce the desired carboxyl group at the 4-position, which would then be esterified.
Spectral and Physicochemical Properties
Specific spectral data for this compound is not available. However, based on data from isomers and related derivatives, the following characteristics can be anticipated.
| Property | Predicted Data |
| ¹H NMR (in CDCl₃) | δ (ppm): ~8.0-8.5 (m, Ar-H), ~7.3-7.6 (m, Ar-H), ~3.9 (s, 3H, OCH₃) |
| ¹³C NMR (in CDCl₃) | δ (ppm): ~166 (C=O), ~140-120 (Ar-C), ~52 (OCH₃) |
| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ expected at approximately 193.03 |
Biological Activity and Potential Applications
The benzothiophene scaffold is a prominent feature in many biologically active compounds.[2] Derivatives have shown a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity of Related Compounds
A study on a series of substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamides demonstrated moderate to good antiproliferative activity against several human cancer cell lines.[3][4] While these are amide derivatives, the data suggests that the benzo[b]thiophene-4-carbonyl scaffold is a promising starting point for the development of anticancer agents.
| Compound ID | Substitution Pattern | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Du-145 IC₅₀ (µM) |
| 18 | R = 4-fluorophenyl | 2.21 | 2.11 | 1.94 | 2.34 |
| 19 | R = 4-chlorophenyl | 2.32 | 2.24 | 2.03 | 2.41 |
| 21 | R = 4-methylphenyl | 2.45 | 2.31 | 2.12 | 2.52 |
| 25 | R = 3-chlorophenyl | 2.11 | 1.98 | 1.81 | 2.19 |
| 30 | R = 2-chlorophenyl | 2.03 | 1.91 | 1.89 | 2.09 |
| 31 | R = 2-fluorophenyl | 2.15 | 2.04 | 1.95 | 2.23 |
| 33 | R = 2-methylphenyl | 2.28 | 2.17 | 2.01 | 2.36 |
Data extracted from a study on 3-sulfamoylbenzo[b]thiophene-4-carboxamides.[3][4]
Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)
Certain benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK).[5][6][7][8] BDK is a key regulator of the Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC), which plays a crucial role in the metabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are associated with metabolic diseases such as obesity and type 2 diabetes. Inhibition of BDK leads to the activation of BCKDC, promoting BCAA catabolism.
The compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified as a potent BDK inhibitor with an IC₅₀ of 3.19 µM.[5][7][8]
Signaling Pathway
The inhibitory action of benzothiophene carboxylate derivatives on BDK represents a significant signaling pathway with therapeutic potential.
Caption: Inhibition of BDK by benzothiophene carboxylates activates BCKDC.
Representative Experimental Protocol: In Vitro Kinase Assay
The following is a generalized protocol for assessing the inhibitory activity of a compound against a kinase like BDK.
Materials:
-
Recombinant BDK enzyme
-
BCKDC E1 subunit (substrate)
-
[γ-³²P]ATP
-
Kinase assay buffer
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Scintillation counter
Procedure:
-
The kinase reaction is initiated by adding a mixture of the BDK enzyme and the test compound at various concentrations to wells of a 96-well plate containing the BCKDC E1 substrate in kinase assay buffer.
-
The reaction is started by the addition of [γ-³²P]ATP.
-
The plate is incubated at 30°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
A portion of the reaction mixture is spotted onto phosphocellulose paper, which is then washed to remove unincorporated [γ-³²P]ATP.
-
The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery and development. While specific research on this particular molecule is limited, the broader family of benzothiophene carboxylates and carboxamides has demonstrated promising anticancer and metabolic regulatory activities. The synthetic accessibility of the benzothiophene scaffold, coupled with the diverse biological activities of its derivatives, underscores the need for further investigation into the synthesis and pharmacological evaluation of this compound. Future research should focus on developing a specific and efficient synthesis for this compound, followed by a thorough characterization of its biological properties to unlock its full therapeutic potential.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase* | Semantic Scholar [semanticscholar.org]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling Precautions for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the potential hazards, handling precautions, and emergency procedures for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE, based on data from analogous compounds.
Hazard Identification and Classification
Based on data for related benzothiophene compounds, this compound may be classified as hazardous. The following table summarizes the potential hazards, drawing from common classifications of similar molecules.
| Hazard Class | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 |
| Hazardous to the aquatic environment, long-term hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects | GHS09 |
Precautionary Statements and First Aid
Strict adherence to precautionary measures is crucial when handling this compound. The following table outlines the recommended precautionary statements and corresponding first-aid measures.
| Type | Precautionary Statement | First-Aid Measures |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P330: Rinse mouth. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. | General advice: Consult a physician. Show this safety data sheet to the doctor in attendance. If inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. | |
| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. |
Personal Protective Equipment (PPE) and Engineering Controls
The following table details the necessary personal protective equipment and engineering controls to minimize exposure.
| Control Type | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |
| Eye/Face Protection | Use chemical safety goggles and/or a face shield. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | If working outside a fume hood or with fine powders, use a NIOSH-approved respirator with an appropriate cartridge. |
Physical and Chemical Properties
The exact physical and chemical properties of this compound are not well-documented. The table below provides predicted or analogous data.
| Property | Value |
| Molecular Formula | C₁₀H₈O₂S |
| Molecular Weight | 192.23 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents |
Experimental Protocols & Workflows
Given the absence of specific experimental data, a generalized workflow for the safe handling and initial characterization of a novel compound like this compound is presented below.
Caption: Generalized workflow for safe handling and initial testing of a novel chemical.
Logical Relationship of Safety Precautions
The following diagram illustrates the hierarchical and logical flow of safety precautions that should be applied when working with any potentially hazardous chemical in a laboratory setting.
Caption: Hierarchy of controls for mitigating chemical exposure in the laboratory.
Methodological & Application
Application Note: High-Yield Synthesis of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 1-benzothiophene-4-carboxylate is a valuable building block in medicinal chemistry and materials science. Its synthesis can be challenging due to the need for regioselective functionalization of the benzothiophene core. This application note provides a detailed, high-yield, two-step protocol for the synthesis of this compound. The procedure involves the initial synthesis of 1-benzothiophene-4-carboxylic acid followed by a Fischer esterification to yield the final product. The protocols are based on established synthetic methodologies for analogous compounds.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| 1 | 4-Bromo-3-methylbenzenethiol | 203.10 | 10 | 1.0 | 1-Benzothiophene-4-carboxylic acid | 178.20 | 1.78 | ~70-80% |
| Methyl bromoacetate | 152.97 | 12 | 1.2 | |||||
| 2 | 1-Benzothiophene-4-carboxylic acid | 178.20 | 10 | 1.0 | This compound | 192.23 | 1.92 | >95% |
| Methanol | 32.04 | Excess | Solvent | |||||
| Sulfuric Acid (conc.) | 98.08 | Catalytic | - |
Experimental Protocols
Step 1: Synthesis of 1-Benzothiophene-4-carboxylic acid
This protocol is adapted from general methods for constructing substituted benzothiophenes. The strategy involves the cyclization of a substituted thiophenol derivative.
Materials:
-
4-Bromo-3-methylbenzenethiol
-
Methyl bromoacetate
-
Sodium methoxide
-
Methanol
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Thioether Formation: In a round-bottom flask, dissolve 4-bromo-3-methylbenzenethiol (10 mmol) in methanol (50 mL). To this solution, add sodium methoxide (12 mmol) and stir for 15 minutes at room temperature. Add methyl bromoacetate (12 mmol) dropwise and reflux the mixture for 4 hours.
-
Work-up and Isolation: After cooling to room temperature, remove the methanol under reduced pressure. Add water (50 mL) and extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude thioether.
-
Cyclization: To the crude thioether, add polyphosphoric acid (20 g) and heat the mixture at 100°C for 2 hours with vigorous stirring.
-
Purification: Cool the reaction mixture and pour it onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then dissolved in a minimal amount of hot methanol. The solution is filtered hot to remove any insoluble impurities and then allowed to cool to crystallize the product. The crystals of 1-benzothiophene-4-carboxylic acid are collected by filtration, washed with cold methanol, and dried under vacuum.
Step 2: Fischer Esterification for the Synthesis of this compound
This is a standard procedure for the esterification of a carboxylic acid.[1][2][3]
Materials:
-
1-Benzothiophene-4-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 1-benzothiophene-4-carboxylic acid (10 mmol) in anhydrous methanol (100 mL).
-
Acid Catalysis: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the suspension with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: To the residue, add dichloromethane (50 mL) and saturated sodium bicarbonate solution (50 mL) to neutralize the remaining acid. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Fischer Esterification Mechanism
Caption: Simplified mechanism of the acid-catalyzed Fischer Esterification.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Methyl 1-Benzothiophene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-benzothiophene-4-carboxylate is a valuable scaffold in medicinal chemistry and materials science. The benzothiophene core is a key structural motif in a variety of biologically active compounds. This document provides a detailed protocol for a multi-step synthesis of this compound, featuring a crucial palladium-catalyzed carbonylation reaction. This approach offers a reliable and reproducible pathway to this important molecule.
The synthesis involves a three-step process commencing with the preparation of a 4-halo-1-benzothiophene intermediate. This is followed by a palladium-catalyzed carbonylation to introduce the carboxylate functionality at the 4-position. The final step is a standard esterification to yield the desired methyl ester.
Reaction Scheme
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-1-benzothiophene
A common precursor for the palladium-catalyzed carbonylation is 4-chloro-1-benzothiophene. Its synthesis can be achieved through the decarboxylation of 4-chloro-1-benzothiophene-2-carboxylic acid.[1]
Materials:
-
4-Chloro-1-benzothiophene-2-carboxylic acid
-
1,3-Dimethyl-2-imidazolidinone (DMI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
3N Hydrochloric acid
-
Toluene
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate solution
Procedure:
-
A mixture of 4-chloro-1-benzothiophene-2-carboxylic acid (50.0 g), DMI (200 mL), and DBU (140.7 mL) is heated to 160-195 °C with stirring for 6 hours.[1]
-
After the reaction is complete, the mixture is cooled to 10 °C.
-
Slowly add 350 mL of pre-cooled 3N hydrochloric acid to the reaction mixture.[1]
-
Extract the mixture with 500 mL of toluene.[1]
-
Wash the toluene layer sequentially with 3N hydrochloric acid, water, aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 4-chloro-1-benzothiophene.[1]
Step 2: Palladium-Catalyzed Carbonylation of 4-Halo-1-benzothiophene
This step introduces the carboxylic acid group at the 4-position of the benzothiophene ring system. The following is a general protocol for the palladium-catalyzed carbonylation of an aryl halide, which can be adapted for 4-halo-1-benzothiophene.
Materials:
-
4-Bromo-1-benzothiophene or 4-Chloro-1-benzothiophene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Carbon monoxide (CO) gas
-
Hydrochloric acid
Procedure:
-
In a high-pressure reactor, combine the 4-halo-1-benzothiophene (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF as the solvent.
-
Purge the reactor with carbon monoxide gas several times.
-
Pressurize the reactor with carbon monoxide (typically 10-50 atm) and heat the reaction mixture to 80-120 °C.
-
Maintain the reaction at this temperature with stirring for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.
-
Dilute the reaction mixture with water and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain 1-benzothiophene-4-carboxylic acid.
Step 3: Fischer Esterification of 1-Benzothiophene-4-carboxylic acid
The final step is the conversion of the carboxylic acid to its methyl ester.[2]
Materials:
-
1-Benzothiophene-4-carboxylic acid
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-benzothiophene-4-carboxylic acid (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Data Presentation
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | 4-Chloro-1-benzothiophene-2-carboxylic acid | 4-Chloro-1-benzothiophene | DMI, DBU, 160-195 °C | ~90 | >98 |
| 2 | 4-Halo-1-benzothiophene | 1-Benzothiophene-4-carboxylic acid | CO, Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80-120 °C | 70-85 | >95 |
| 3 | 1-Benzothiophene-4-carboxylic acid | This compound | MeOH, H₂SO₄ (cat.), reflux | >95 | >99 |
Note: Yields are approximate and can vary based on reaction scale and optimization.
Logical Relationships in the Synthetic Pathway
Caption: A flowchart illustrating the multi-step synthesis of the target compound.
References
METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE: A Versatile Intermediate in the Synthesis of Commercially Important Pharmaceuticals
Introduction:
Methyl 1-benzothiophene-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its rigid benzothiophene core and reactive ester functionality make it an attractive starting material for the synthesis of a variety of biologically active molecules. This document provides detailed application notes and protocols for the potential use of this compound as a key intermediate in the synthesis of three commercially significant drugs: Raloxifene, Zileuton, and Sertaconazole.
Application Note: Synthesis of Raloxifene
Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2] The core of the Raloxifene molecule is a 2-aryl-3-aroyl-6-hydroxybenzothiophene scaffold. A plausible synthetic strategy involves the conversion of this compound to the key intermediate, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.
Proposed Synthetic Pathway:
A multi-step synthesis can be envisioned to transform this compound into the pivotal 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene intermediate required for Raloxifene synthesis.
Caption: Proposed synthetic route from this compound to Raloxifene.
Experimental Protocols:
Step 1: Synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (Key Intermediate)
This protocol is adapted from established literature procedures for the synthesis of similar benzothiophene cores.[2]
-
Materials: α-(3-methoxyphenylthio)-4-methoxyacetophenone, Polyphosphoric acid (PPA).
-
Procedure:
-
Heat polyphosphoric acid to approximately 85-90 °C.
-
Slowly add α-(3-methoxyphenylthio)-4-methoxyacetophenone to the heated PPA with vigorous stirring.
-
Maintain the reaction mixture at this temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the hot reaction mixture into a beaker containing ice water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
The crude product contains a mixture of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[2]
-
Separate the desired 6-methoxy isomer by fractional crystallization or column chromatography.
-
Step 2: Friedel-Crafts Acylation to introduce the aroyl group
-
Materials: 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride, Aluminum chloride (AlCl₃), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in dry dichloromethane under an inert atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add anhydrous aluminum chloride portion-wise to the cooled solution while stirring.
-
Slowly add a solution of 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 3: Demethylation to yield Raloxifene
-
Materials: [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone, Ethanethiol, Aluminum chloride, Dichloromethane.
-
Procedure:
-
Dissolve the methoxy-protected intermediate in dry dichloromethane under an inert atmosphere.
-
Cool the solution to 0-5 °C and add anhydrous aluminum chloride.
-
Add ethanethiol to the reaction mixture.
-
Stir the reaction at room temperature until the demethylation is complete (monitored by TLC).
-
Work up the reaction as described in the previous step to isolate the crude Raloxifene.
-
Purify by recrystallization from a suitable solvent system to obtain pure Raloxifene hydrochloride.
-
Quantitative Data:
| Step | Reaction | Reagents | Yield (%) | Purity (%) | Reference |
| 1 | Cyclization/Rearrangement | PPA | ~75 (mixture) | - | [2] |
| 2 | Friedel-Crafts Acylation | AlCl₃, DCM | 60-70 | >95 | Adapted from[3] |
| 3 | Demethylation | Ethanethiol, AlCl₃ | 80-90 | >98 | Adapted from[3] |
Signaling Pathway of Raloxifene:
Raloxifene exerts its effects by binding to estrogen receptors (ERα and ERβ), acting as an agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus).[4][5]
Caption: Mechanism of action of Raloxifene in different tissues.
Application Note: Synthesis of Zileuton
Zileuton is a 5-lipoxygenase inhibitor used for the management of asthma. The synthesis of Zileuton can be achieved from the key intermediate 2-acetylbenzo[b]thiophene.
Proposed Synthetic Pathway:
This compound can be converted to 2-acetylbenzo[b]thiophene through a series of reactions including decarboxylation followed by Friedel-Crafts acylation at the 2-position.
Caption: Proposed synthetic route to Zileuton.
Experimental Protocol (from 2-acetylbenzo[b]thiophene):
This protocol is adapted from known synthetic routes to Zileuton.[6]
-
Step 1: Reduction of 2-acetylbenzo[b]thiophene:
-
Materials: 2-acetylbenzo[b]thiophene, Sodium borohydride, Methanol.
-
Procedure: Dissolve 2-acetylbenzo[b]thiophene in methanol and cool the solution in an ice bath. Add sodium borohydride portion-wise and stir the reaction until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Dry and concentrate to obtain 1-(benzo[b]thiophen-2-yl)ethanol.
-
-
Step 2: Synthesis of Zileuton:
-
Materials: 1-(Benzo[b]thiophen-2-yl)ethanol, Hydroxyurea, Lewis acid (e.g., BF₃·OEt₂).
-
Procedure: React 1-(benzo[b]thiophen-2-yl)ethanol with hydroxyurea in the presence of a Lewis acid catalyst. The reaction conditions may vary, and optimization might be required. After the reaction is complete, work-up involves quenching, extraction, and purification by chromatography or recrystallization to yield Zileuton.
-
Quantitative Data:
| Step | Reaction | Reagents | Yield (%) | Purity (%) | Reference |
| 1 | Reduction | NaBH₄, Methanol | 85-95 | >97 | Adapted from[6] |
| 2 | Condensation | Hydroxyurea, BF₃·OEt₂ | 50-60 | >98 | Adapted from literature |
Application Note: Synthesis of Sertaconazole
Sertaconazole is an antifungal medication of the imidazole class. A key intermediate in its synthesis is 3-bromomethyl-7-chlorobenzo[b]thiophene.
Proposed Synthetic Pathway:
This compound could be converted to the key intermediate via a multi-step process involving chlorination, reduction, and bromination.
Caption: Proposed synthetic route to Sertaconazole.
Experimental Protocol (from 3-bromomethyl-7-chlorobenzo[b]thiophene):
This protocol describes the final coupling step in the synthesis of Sertaconazole.[5]
-
Materials: 3-bromomethyl-7-chlorobenzo[b]thiophene, (R)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, Sodium hydroxide, Toluene, Water, Phase-transfer catalyst (e.g., tetrabutylammonium chloride).
-
Procedure:
-
Combine 3-bromomethyl-7-chlorobenzo[b]thiophene and (R)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol in a biphasic solvent system of toluene and water.
-
Add sodium hydroxide and a phase-transfer catalyst.
-
Heat the reaction mixture with vigorous stirring for several hours.
-
After completion, separate the organic layer, wash with water, and dry.
-
The crude Sertaconazole can be isolated by evaporation of the solvent and purified by recrystallization from a suitable solvent to yield the nitrate salt.
-
Quantitative Data:
| Step | Reaction | Reagents | Yield (%) | Purity (%) | Reference |
| 1 | N-Alkylation | NaOH, Toluene/H₂O, PT | 59 | >98.5 | [5] |
Disclaimer: The proposed synthetic pathways starting from this compound are conceptual and would require experimental validation and optimization. The provided protocols for the synthesis of the final drug molecules are adapted from literature and should be performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.
References
- 1. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-Acetylbenzo[b]thiophenes | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. CN1358719A - Process for synthesizing sertaconazole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The benzothiophene scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and selective kinase inhibitory activity.
This document provides detailed application notes and protocols for the use of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE as a foundational scaffold in kinase inhibitor screening campaigns. While this specific molecule may serve as a starting point or fragment, the principles and methods described herein are broadly applicable to the screening and characterization of other benzothiophene derivatives.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | methyl benzo[b]thiophene-4-carboxylate |
| CAS Number | 100590-43-0 |
| Molecular Formula | C₁₀H₈O₂S |
| Molecular Weight | 192.24 g/mol |
| Structure | ![]() |
Rationale for Screening
The benzothiophene core is present in several known kinase inhibitors, targeting a range of kinases including DYRK1A/1B, CLK, and others.[1][2][][4][5] The functional groups of this compound, a methyl ester at the 4-position, provide a handle for synthetic modification, allowing for the rapid generation of a library of analogues to explore the structure-activity relationship (SAR) and optimize potency and selectivity. This compound can be considered a fragment or a lead-like molecule for initiating a kinase inhibitor discovery program.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibitor Screening using the ADP-Glo™ Kinase Assay
This protocol describes a primary biochemical screen to identify kinases inhibited by this compound. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[6][7][8]
Materials:
-
This compound (dissolved in 100% DMSO to create a stock solution, e.g., 10 mM)
-
Kinase of interest (e.g., DYRK1A, CLK1, ROCK1)
-
Kinase-specific substrate and reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for a primary screen is 10 µM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the compound dilution or DMSO (vehicle control).
-
Add 2 µL of the kinase solution (containing the kinase in an appropriate buffer).
-
Add 2 µL of the substrate and ATP solution (in the same buffer). The final ATP concentration should be at or near the Km for the specific kinase.
-
The final reaction volume is 5 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for Biochemical Screening
Caption: Workflow for in vitro kinase inhibitor screening using the ADP-Glo™ assay.
Protocol 2: Cell-Based Kinase Activity Assay (Phosphorylation Detection)
This protocol describes a secondary, cell-based assay to confirm the activity of hit compounds in a more physiologically relevant context.[9][10] This example focuses on assessing the inhibition of a specific phosphorylation event downstream of the target kinase.
Materials:
-
Human cell line expressing the target kinase (e.g., a cancer cell line with upregulated DYRK1A signaling).
-
This compound or a derivative.
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-substrate and anti-total-substrate.
-
Secondary antibody (HRP-conjugated).
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a predetermined time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensity for the phosphorylated substrate.
-
Strip the membrane and re-probe with an antibody against the total substrate to normalize for protein loading.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
Workflow for Cell-Based Phosphorylation Assay
Caption: Workflow for a cell-based assay to measure kinase inhibitor activity.
Signaling Pathways
The following diagrams illustrate simplified signaling pathways that can be targeted by inhibitors derived from the benzothiophene scaffold.
DYRK1A Signaling
DYRK1A is a dual-specificity kinase implicated in neurodevelopment and neurodegenerative diseases.[1][4][11][12][13] It can phosphorylate a variety of substrates, influencing transcription, cell proliferation, and apoptosis.
Caption: Simplified DYRK1A signaling pathway.
CLK Signaling in Pre-mRNA Splicing
Cdc-like kinases (CLKs) are key regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[5][14] Inhibition of CLKs can modulate alternative splicing, which is often dysregulated in cancer.
Caption: Role of CLK in regulating pre-mRNA splicing.
RhoA/ROCK Signaling Pathway
The RhoA/ROCK pathway plays a crucial role in regulating the actin cytoskeleton and is involved in cell migration, proliferation, and apoptosis.[2][][15][16][17] This pathway is a target in various diseases, including cancer.
Caption: Simplified RhoA/ROCK signaling pathway.
Data Presentation
Screening data for a library of benzothiophene derivatives based on the this compound scaffold should be summarized in a clear and concise tabular format to facilitate SAR analysis.
Table 1: Hypothetical Screening Data for Benzothiophene Derivatives against a Panel of Kinases
| Compound ID | R1 | R2 | DYRK1A IC50 (µM) | CLK1 IC50 (µM) | ROCK1 IC50 (µM) |
| M1B4C | H | CO₂Me | > 50 | > 50 | > 50 |
| Derivative 1 | Cl | CONH₂ | 5.2 | 15.8 | 25.1 |
| Derivative 2 | OMe | CONH-Ph | 0.8 | 2.5 | 12.3 |
| Derivative 3 | F | CONH-Bn | 1.1 | 0.5 | 8.9 |
M1B4C: this compound
Conclusion
This compound represents a valuable starting point for a kinase inhibitor discovery program. The protocols and conceptual frameworks provided in these application notes offer a robust strategy for screening this compound and its derivatives, identifying initial hits, and progressing them through a hit-to-lead campaign. By leveraging the established potential of the benzothiophene scaffold and employing systematic screening and characterization, novel and potent kinase inhibitors can be developed for a variety of therapeutic indications.
References
- 1. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation | Anticancer Research [ar.iiarjournals.org]
- 4. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. ulab360.com [ulab360.com]
- 9. promega.com [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. ulab360.com [ulab360.com]
- 12. DYRK1A - Wikipedia [en.wikipedia.org]
- 13. genecards.org [genecards.org]
- 14. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 15. RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application of Benzothiophene Derivatives in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiophene derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. These compounds exert their activity through various mechanisms, such as the inhibition of tubulin polymerization, modulation of key signaling pathways like STAT3, and multi-kinase inhibition, making them promising candidates for the development of novel cancer therapeutics. This document provides detailed application notes and protocols for the study of benzothiophene derivatives in cancer cell line research, based on available scientific literature. While specific data for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE is not extensively available, the following information on related benzothiophene derivatives offers a valuable framework for research and development.
Data Presentation: In Vitro Anticancer Activity of Benzothiophene Derivatives
The following tables summarize the growth inhibitory and cytotoxic activities of selected benzothiophene derivatives against various human cancer cell lines.
Table 1: Growth Inhibition (GI50) of Benzothiophene Acrylonitrile Analogs [1]
| Compound | Cancer Cell Line Panel | GI50 Range (nM) | Notable Sensitive Cell Lines |
| Analog 5 | NCI-60 | 10.0 - 90.9 | Leukemia, Colon Cancer, CNS Cancer, Prostate Cancer |
| Analog 6 | NCI-60 | 21.1 - 98.9 | Leukemia, CNS Cancer, Prostate Cancer |
| Analog 13 | NCI-60 | < 10.0 - 39.1 | Broad spectrum, with high potency in most cell lines |
GI50: The molar concentration of the drug that causes 50% growth inhibition.
Table 2: Cytotoxicity (IC50) of 5-Hydroxybenzothiophene Derivative 16b [2]
| Compound | Cancer Cell Line | IC50 (µM) |
| 16b | HCT-116 (Colon) | >10 |
| A549 (Lung) | >10 | |
| U87MG (Glioblastoma) | 7.2 | |
| HeLa (Cervical) | >10 |
IC50: The molar concentration of the drug that inhibits 50% of cell viability.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of benzothiophene derivatives on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Benzothiophene derivative stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiophene derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to determine if the benzothiophene derivative induces apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
Benzothiophene derivative
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzothiophene derivative at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol is used to investigate the effect of the benzothiophene derivative on the cell cycle progression of cancer cells.[2]
Materials:
-
Cancer cell lines
-
Benzothiophene derivative
-
6-well plates
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzothiophene derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined.
Signaling Pathways and Mechanisms of Action
Tubulin Polymerization Inhibition
Certain benzothiophene acrylonitrile analogs are hypothesized to exert their potent anticancer activity by interfering with tubulin polymerization, similar to combretastatin A-4.[1] This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.
Caption: Inhibition of Tubulin Polymerization by Benzothiophene Derivatives.
Multi-Kinase Inhibition
Some 5-hydroxybenzothiophene derivatives have been identified as multi-target kinase inhibitors. For instance, compound 16b potently inhibits several kinases including Clk4, DRAK1, and haspin, leading to G2/M cell cycle arrest and apoptosis.[2]
Caption: Multi-Kinase Inhibition by a 5-Hydroxybenzothiophene Derivative.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the anticancer potential of a novel benzothiophene derivative.
Caption: General Workflow for Anticancer Evaluation.
Conclusion
Benzothiophene derivatives represent a versatile scaffold for the design and development of novel anticancer agents. The protocols and data presented here provide a foundational guide for researchers to explore the therapeutic potential of this class of compounds. Further investigations into the specific mechanisms of action and in vivo efficacy are warranted to advance these promising molecules towards clinical applications.
References
Application Notes and Protocols for Investigating the Biological Effects of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Benzothiophene and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] The benzothiophene scaffold is considered a "privileged" structure, meaning it is capable of binding to multiple biological targets with high affinity.[1] Various derivatives have been reported to exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[1][2][3]
Given the established biological significance of the benzothiophene core, METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE, as a novel derivative, warrants investigation for its potential therapeutic effects. These application notes provide a comprehensive experimental framework to screen for and characterize the potential anticancer and anti-inflammatory properties of this compound. The following protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
II. Potential Biological Activities to Investigate
Based on the activities of structurally related benzothiophene derivatives, the primary biological effects to investigate for this compound are:
-
Anticancer Activity: Many benzothiophene derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][5][6][7] The proposed mechanism often involves the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[7]
-
Anti-inflammatory Activity: Several benzothiophene compounds have been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.[2][5][8][9]
III. Data Presentation: Biological Activities of Structurally Related Benzothiophene Derivatives
The following tables summarize the reported biological activities of various benzothiophene derivatives. This data is provided as a reference to highlight the potential of this class of compounds and to serve as a benchmark for the evaluation of this compound.
Disclaimer: The following data is for structurally related compounds and not for this compound itself. The biological activity of a specific derivative is highly dependent on its unique substitution pattern.
Table 1: Anticancer Activity of Selected Benzothiophene Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Benzothiophene Acrylonitrile | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia | GI50 | 10.0 - 66.5 nM | [4] |
| Benzothiophene Acrylonitrile | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Various | GI50 | < 10.0 nM | [4] |
| 3-Iodo-2-phenylbenzo[b]thiophene | - | HepG2 (Liver) | EC50 | 67.04 µM | [5] |
| 3-Iodo-2-phenylbenzo[b]thiophene | - | Caco-2 (Colon) | EC50 | 63.74 µM | [5] |
| 5-Hydroxybenzothiophene Hydrazide | Compound 16b | U87MG (Glioblastoma) | IC50 | 7.2 µM | [7] |
| Thiophene-based Oxadiazole | Compound 11b | MCF7 (Breast) | IC50 | 6.55 µM | [10] |
| Thiophene-based Oxadiazole | Compound 11b | HCT116 (Colon) | IC50 | 8.20 µM | [10] |
Table 2: Anti-inflammatory Activity of Selected Benzothiophene Derivatives
| Compound Class | Specific Derivative | Assay | Activity Metric | Value | Reference |
| 3-Iodo-2-phenylbenzo[b]thiophene | - | Nitric Oxide Production in LPS-stimulated RAW264.7 cells | - | Significant reduction | [5][8] |
| 2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene | Compound 4a | COX-2 Inhibition | IC50 | 0.31 µM | [11] |
| 2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene | Compound 4j | COX-2 Inhibition | IC50 | 1.40 µM | [11] |
| Thiophene Derivatives | - | TNF-α and IL-8 expression in LPS-stimulated THP-1 cells | - | Negative regulation at 10 µM | [2] |
| Tetrahydrobenzo[b]thiophene | Compound 3a | Nitric Oxide Production in LPS-stimulated RAW264.7 cells | % Inhibition | 87.07% | [12] |
IV. Experimental Protocols
A. Anticancer Activity Assays
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on various cancer cell lines.[11][13][14]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to detect and quantify apoptosis induced by the test compound using flow cytometry.[4][7][8]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
This protocol describes how to analyze the effect of the test compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[1][5][15]
Materials:
-
Cancer cell lines
-
This compound
-
70% Ethanol (ice-cold)
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
B. Anti-inflammatory Activity Assays
This protocol measures the effect of the test compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.[2][12][16]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
LPS
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
96-well plates
-
Microplate reader
Procedure:
-
Follow steps 1-3 of the Nitric Oxide Production Assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA for the desired cytokines according to the manufacturer's instructions.
-
Measure the absorbance and determine the concentration of the cytokines from a standard curve.
-
Calculate the percentage of cytokine inhibition.
V. Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oiccpress.com [oiccpress.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. oiccpress.com [oiccpress.com]
- 9. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 11. Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Benzothiazolium compounds: novel classes of inhibitors that suppress the nitric oxide production in RAW264.7 cells stimulated by LPS/IFNgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE in the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of methyl 1-benzothiophene-4-carboxylate as a versatile starting material for the construction of novel and biologically relevant heterocyclic compounds. The protocols outlined below are based on established chemical transformations and provide a foundation for the development of diverse molecular scaffolds for drug discovery and materials science.
Introduction
This compound is a key building block in synthetic organic chemistry. Its benzothiophene core is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds. The strategic placement of the methyl ester at the 4-position allows for a variety of chemical modifications, making it an ideal starting point for the synthesis of more complex, fused heterocyclic systems. These resulting structures, such as thieno[3,4-c]pyridines, pyrimidobenzothiophenes, and pyrazolobenzothiophenes, are of significant interest due to their potential as therapeutic agents.
I. Synthesis of Fused Pyrimidine Derivatives
A common strategy to construct fused heterocyclic systems from this compound involves the initial conversion of the ester to a more reactive intermediate, such as a carbohydrazide, which can then undergo cyclization with suitable reagents. This approach is particularly useful for the synthesis of fused pyrimidine and pyrazole derivatives.
A. Synthesis of Benzothieno[3,2-d]pyrimidinones
A key transformation involves the conversion of the methyl ester to a carbohydrazide, which then serves as a precursor for pyrimidine ring formation. While direct literature on this compound is limited, a well-established parallel synthesis starting from the related methyl 3-amino-6-fluorobenzothiophene-2-carboxylate provides a robust template for this transformation.
Reaction Scheme:
Caption: Synthesis of Benzothieno[3,2-d]pyrimidinone.
Experimental Protocol: Synthesis of 1-Benzothiophene-4-carbohydrazide
-
To a stirred solution of this compound (0.01 mol) in absolute ethanol (50 mL), add hydrazine hydrate (0.01 mol).
-
Reflux the reaction mixture for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 1-benzothiophene-4-carbohydrazide.
Experimental Protocol: Synthesis of Benzothieno[3,2-d]pyrimidin-4(3H)-one
-
A mixture of 1-benzothiophene-4-carbohydrazide (0.001 mol) in triethyl orthoformate (10 mL) is heated under reflux for 8 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the solid product by filtration, wash with water, and dry to yield the target benzothieno[3,2-d]pyrimidin-4(3H)-one.
Quantitative Data (Hypothetical based on similar reactions):
| Step | Product | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1-Benzothiophene-4-carbohydrazide | Hydrazine hydrate, Ethanol | 6 | Reflux | 75-85 |
| 2 | Benzothieno[3,2-d]pyrimidin-4(3H)-one | Triethyl orthoformate | 8 | Reflux | 60-70 |
II. Synthesis of Fused Pyrazole Derivatives
The carbohydrazide intermediate is also a valuable precursor for the synthesis of fused pyrazole systems through condensation with 1,3-dicarbonyl compounds.
A. Synthesis of 1-(1-Benzothiophen-4-yl)-3,5-dimethyl-1H-pyrazole
Reaction Scheme:
Caption: Synthesis of a Fused Pyrazole Derivative.
Experimental Protocol:
-
Reflux a mixture of 1-benzothiophene-4-carbohydrazide (0.001 mol) and acetylacetone (0.001 mol) in glacial acetic acid (15 mL) for 5 hours.[1]
-
Monitor the reaction progress by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the resulting solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent to obtain 1-(1-benzothiophen-4-yl)-3,5-dimethyl-1H-pyrazole.
Quantitative Data (Hypothetical based on similar reactions):
| Product | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1-(1-Benzothiophen-4-yl)-3,5-dimethyl-1H-pyrazole | Acetylacetone, Acetic acid | 5 | Reflux | 70-80 |
III. Synthesis of Thieno[3,4-c]pyridine Derivatives
The construction of a fused pyridine ring onto the benzothiophene core can be achieved through a multi-step sequence involving functionalization of the aromatic ring, followed by cyclization. While direct examples from this compound are scarce, established methodologies for thienopyridine synthesis can be adapted. A plausible route would involve nitration, reduction to an amine, and subsequent cyclization.
Hypothetical Synthetic Pathway:
References
Application Notes and Protocols for the Quantification of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE in biological matrices. The following methods are proposed based on established analytical techniques for similar compounds and would require validation for specific applications.
Introduction
This compound is a benzothiophene derivative. Benzothiophenes are a class of heterocyclic compounds with a wide range of biological activities and are of significant interest in pharmaceutical research and drug development.[1][2] Accurate quantification of such compounds in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in plasma and urine samples. The protocol is adapted from a method developed for a structurally similar compound, 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester.[3]
Experimental Protocol
1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of plasma or urine in a glass tube, add a suitable internal standard (e.g., a structurally similar benzothiophene derivative not present in the sample).
-
Add 100 µL of 1 M sodium hydroxide to basify the sample to approximately pH 11.
-
Add 5.0 mL of hexane.
-
Vortex the tube for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
1.2. HPLC Conditions
-
Column: Silica gel column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Ethanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at 254 nm
-
Column Temperature: 30°C
Data Presentation
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 5 - 10 ng/mL |
| Limit of Quantification (LOQ) | 15 - 30 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Experimental Workflow
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This is particularly useful for complex matrices or when low detection limits are required.
Experimental Protocol
2.1. Sample Preparation (Solid-Phase Extraction)
-
To 0.5 mL of plasma, add an internal standard.
-
Precondition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2.2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]⁺ would be selected, and product ions would be generated through collision-induced dissociation.
Data Presentation
| Parameter | Expected Performance |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable alternative, particularly for volatile and thermally stable compounds.
Experimental Protocol
3.1. Sample Preparation (Liquid-Liquid Extraction)
Follow the same Liquid-Liquid Extraction protocol as described in section 1.1. After evaporation, reconstitute the sample in 100 µL of a suitable solvent like ethyl acetate.
3.2. GC-MS Conditions
-
GC System: Gas chromatograph with a mass selective detector
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
Data Presentation
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 15 ng/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | < 15% |
Logical Relationship of Methods
Disclaimer
The protocols and performance characteristics provided are intended as a guide and are based on analytical methods for structurally related compounds. Method development and validation are essential to ensure accuracy, precision, and reliability for the specific intended application and biological matrix.
References
Troubleshooting & Optimization
Troubleshooting low yield in METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for the synthesis of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE. The content is structured to address specific experimental challenges, offering detailed protocols and data-driven solutions.
Troubleshooting Guides
This section addresses common issues encountered during the two primary stages of synthesis: the formation of 1-benzothiophene-4-carboxylic acid and its subsequent methyl esterification.
Stage 1: Synthesis of 1-Benzothiophene-4-carboxylic Acid
Question 1: My reaction to form the 1-benzothiophene-4-carboxylic acid has a low yield. What are the potential causes and solutions?
Answer: Low yield in the formation of the benzothiophene core can stem from several factors related to the specific synthetic route chosen. A common approach involves the cyclization of a substituted thiophene derivative.
Possible Causes and Solutions:
-
Incomplete Cyclization: The energy barrier for the ring-closing step may not be overcome.
-
Solution: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.
-
-
Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction.
-
Solution: Ensure the purity of your reactants through appropriate purification techniques such as recrystallization or column chromatography.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and catalyst is critical for efficient cyclization.
-
Solution: Experiment with different bases (e.g., sodium hydride, potassium tert-butoxide) and solvents (e.g., DMF, DMSO, toluene). If the reaction is metal-catalyzed (e.g., using Palladium or Copper), ensure the catalyst is active and consider screening different ligands.
-
-
Side Reactions: Undesired side reactions can consume starting materials and complicate purification.
-
Solution: Lowering the reaction temperature may help to minimize the formation of side products. A thorough analysis of byproducts by NMR or MS can provide insights into the competing reaction pathways, guiding further optimization.
-
Stage 2: Methyl Esterification of 1-Benzothiophene-4-carboxylic Acid
Question 2: I am experiencing a low yield during the Fischer esterification of 1-benzothiophene-4-carboxylic acid with methanol. How can I improve this?
Answer: Fischer esterification is an equilibrium-limited reaction. Low yields are often due to the presence of water, which can hydrolyze the ester product back to the carboxylic acid.
Possible Causes and Solutions:
-
Equilibrium Not Shifted Towards Products: The reverse reaction (hydrolysis) is significant.
-
Solution 1: Use Excess Methanol. Employing methanol as the reaction solvent ensures a large molar excess, driving the equilibrium towards the formation of the methyl ester according to Le Châtelier's principle.
-
Solution 2: Remove Water. Actively removing the water byproduct is highly effective. This can be achieved by adding a dehydrating agent like molecular sieves to the reaction mixture or by using a Dean-Stark apparatus with a co-solvent such as toluene to azeotropically remove water.
-
-
Insufficient Catalyst Activity: The acid catalyst may be weak, hydrated, or used in an insufficient amount.
-
Solution: Use a catalytic amount (1-5 mol%) of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). Ensure the catalyst is anhydrous.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time and monitor by TLC until the starting carboxylic acid is no longer visible. Gentle reflux is typically required.
-
-
Steric Hindrance: While not severe for this substrate, steric hindrance around the carboxylic acid can slow the reaction.
-
Solution: If standard Fischer esterification remains low-yielding, consider alternative methods outlined in the FAQs.
-
Question 3: My final product, this compound, is difficult to purify. What are common impurities and how can I remove them?
Answer: Purification challenges often arise from unreacted starting materials or side products with similar polarities to the desired ester.
Common Impurities and Purification Strategies:
-
Unreacted 1-Benzothiophene-4-carboxylic Acid: This is a common impurity if the esterification is incomplete.
-
Solution: During the aqueous work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This will convert the acidic starting material into its water-soluble sodium salt, which will be extracted into the aqueous phase.
-
-
Side Products from Benzothiophene Ring Reactions: Depending on the reaction conditions, side reactions on the benzothiophene ring can occur.
-
Solution: Column chromatography on silica gel is typically effective for removing these impurities. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is recommended to achieve good separation.
-
-
Polymeric Materials: High temperatures can sometimes lead to the formation of dark, tar-like substances.
-
Solution: Ensure the reaction temperature is not excessively high. A pre-purification step, such as filtering the crude product through a plug of silica gel, can help remove baseline impurities before final column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common two-step synthesis involves:
-
Formation of the Carboxylic Acid: Synthesis of 1-benzothiophene-4-carboxylic acid, for example, via palladium-catalyzed carbonylation of 4-bromo-1-benzothiophene.
-
Esterification: Conversion of the resulting carboxylic acid to its methyl ester, typically through Fischer esterification using methanol and a strong acid catalyst.
Q2: Are there alternative methods to Fischer esterification if it provides a low yield?
A2: Yes, several alternative methods can be employed, especially for challenging substrates:
-
Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This is a high-yielding, non-reversible method.
-
Steglich Esterification: Use a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This method is mild and effective for acid-sensitive substrates.
-
Alkylation with Methyl Iodide: Deprotonate the carboxylic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form the carboxylate salt, which is then alkylated with methyl iodide (MeI).
Q3: How can I monitor the progress of the esterification reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside the starting carboxylic acid on a silica gel plate. The ester product will be less polar and thus have a higher Rf value than the carboxylic acid. The reaction is complete when the spot corresponding to the starting material has disappeared.
Data Presentation
Table 1: Comparison of Esterification Methods for Aromatic Carboxylic Acids
| Method | Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Fischer Esterification | Methanol (excess), H₂SO₄ (cat.) | 60-95% | Cost-effective, simple procedure. | Reversible reaction, may require water removal for high yield. |
| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Methanol, Pyridine | >95% | High-yielding, non-reversible. | Requires handling of corrosive reagents. |
| Steglich Esterification | Methanol, DCC/EDC, DMAP | 85-95% | Mild conditions, suitable for sensitive substrates. | Reagents are more expensive, produces urea byproduct. |
| Alkylation | K₂CO₃ or Cs₂CO₃, MeI | 90-99% | High-yielding, mild conditions. | Methyl iodide is toxic and a potent alkylating agent. |
Table 2: Influence of Reaction Conditions on Fischer Esterification Yield
| Carboxylic Acid | Methanol (equivalents) | Water Removal | Catalyst (mol%) | Yield (%) |
| Benzoic Acid | 1 | No | 2% H₂SO₄ | ~65% |
| Benzoic Acid | 10 | No | 2% H₂SO₄ | ~90% |
| Benzoic Acid | Solvent | Yes (Dean-Stark) | 2% H₂SO₄ | >95% |
| 1-Benzothiophene-4-carboxylic Acid | Solvent | No | 5% TsOH | ~85% |
| 1-Benzothiophene-4-carboxylic Acid | Solvent | Yes (Molecular Sieves) | 5% TsOH | >95% |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzothiophene-4-carboxylic Acid via Palladium-Catalyzed Carbonylation
-
To a pressure vessel, add 4-bromo-1-benzothiophene (1.0 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add a suitable solvent (e.g., DMF) and a base (e.g., triethylamine, 3.0 eq).
-
Add a CO source, such as formic acid, activated by an agent like DCC.
-
Seal the vessel and heat to the desired temperature (e.g., 80-120 °C).
-
Pressurize the vessel with carbon monoxide gas (if not using an alternative CO source) to the appropriate pressure (e.g., 10-50 atm).
-
Stir the reaction mixture for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, carefully vent the vessel.
-
Perform an aqueous work-up, acidifying the aqueous layer to precipitate the carboxylic acid product.
-
Collect the solid by filtration and purify by recrystallization.
Protocol 2: Fischer Esterification to Synthesize this compound
-
To a round-bottom flask, add 1-benzothiophene-4-carboxylic acid (1.0 eq).
-
Add a large excess of anhydrous methanol to act as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) or p-toluenesulfonic acid (TsOH, 5 mol%).
-
For improved yield, add activated 3Å molecular sieves.
-
Heat the reaction mixture to a gentle reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield pure this compound.
Mandatory Visualization
Caption: Overall synthetic workflow for this compound.
Caption: Logical workflow for troubleshooting low yield in the synthesis.
Optimizing reaction conditions for the synthesis of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE. This document includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions in a user-friendly question-and-answer format.
I. Experimental Protocols
A plausible and effective synthetic route to this compound involves a two-step process: the synthesis of 4-bromobenzo[b]thiophene followed by a palladium-catalyzed carbonylation reaction.
Step 1: Synthesis of 4-Bromobenzo[b]thiophene
This procedure is adapted from established methods for the synthesis of substituted benzothiophenes. A common starting material for this synthesis is 2-bromo-6-fluorobenzaldehyde.
-
Reaction Scheme:
-
React 2-bromo-6-fluorobenzaldehyde with a mercaptoacetate derivative to form a thioether.
-
Induce intramolecular cyclization to form the benzothiophene ring.
-
Decarboxylation to yield 4-bromobenzo[b]thiophene.
-
-
Detailed Protocol:
-
In a round-bottom flask, dissolve 2-bromo-6-fluorobenzaldehyde (1.0 eq) in a suitable organic solvent such as DMF or THF.
-
Add potassium carbonate (1.1 eq) and ethyl thioglycolate (1.2 eq).
-
Heat the reaction mixture at 60-80°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
-
The crude intermediate is then subjected to decarboxylation, which can be achieved by heating in a high-boiling solvent like quinoline with a copper catalyst, to yield 4-bromobenzo[b]thiophene.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Palladium-Catalyzed Carbonylation of 4-Bromobenzo[b]thiophene
This step introduces the methyl carboxylate group at the 4-position of the benzothiophene ring.
-
Reaction Scheme:
-
4-Bromobenzo[b]thiophene is reacted with carbon monoxide and methanol in the presence of a palladium catalyst.
-
-
Detailed Protocol:
-
To a high-pressure reactor, add 4-bromobenzo[b]thiophene (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), and a phosphine ligand like triphenylphosphine (2-10 mol%).
-
Add a suitable solvent like methanol, which also acts as a reactant, and a base (e.g., triethylamine) to scavenge the HBr formed.
-
Seal the reactor and purge with carbon monoxide gas several times before pressurizing to the desired pressure (typically 10-50 atm).
-
Heat the reaction mixture to 80-120°C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reactor to room temperature and carefully vent the CO gas in a well-ventilated fume hood.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain this compound.
-
II. Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for a successful synthesis of 4-bromobenzo[b]thiophene?
A1: The critical parameters include the choice of base and solvent in the initial condensation and cyclization step, as well as the temperature control during the decarboxylation. The purity of the starting 2-bromo-6-fluorobenzaldehyde is also crucial to avoid side reactions.
Q2: I am having trouble with the palladium-catalyzed carbonylation step. What are the common failure points?
A2: Common issues with palladium-catalyzed carbonylation include catalyst deactivation, incomplete reaction, and formation of byproducts. Catalyst deactivation can be caused by impurities in the starting materials or solvent, or by improper handling of the catalyst. Incomplete reaction may be due to insufficient CO pressure, low temperature, or a non-optimal catalyst/ligand ratio.
Q3: What is the best way to purify the final product, this compound?
A3: Column chromatography on silica gel is the most common and effective method for purifying the final product. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. Recrystallization from a suitable solvent system can be used for further purification if needed.
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the synthesis of 4-bromobenzo[b]thiophene | - Incomplete cyclization. - Suboptimal decarboxylation conditions. - Loss of product during workup and purification. | - Increase the reaction temperature or time for the cyclization step. - Optimize the temperature and catalyst for decarboxylation. - Ensure efficient extraction and careful handling during purification. |
| Formation of palladium black in the carbonylation step | - Catalyst decomposition due to high temperature or presence of oxygen. - Impurities in the substrate or solvent. | - Lower the reaction temperature. - Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen) before introducing CO. - Use high-purity starting materials and solvents. |
| Incomplete carbonylation reaction | - Insufficient CO pressure. - Low reaction temperature. - Inactive catalyst. | - Increase the CO pressure within the safe limits of the reactor. - Increase the reaction temperature. - Use a fresh batch of palladium catalyst and ligand. |
| Formation of byproducts in the carbonylation step | - Side reactions such as hydrodehalogenation (replacement of bromine with hydrogen). - Dimerization of the starting material. | - Optimize the reaction conditions, particularly the base and temperature. - Adjust the catalyst and ligand system. |
III. Visualizations
Caption: Synthetic workflow for this compound.
Purification challenges and solutions for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials, by-products of the cyclization reaction, and subsequent esterification. These may include:
-
Starting Materials: Unreacted thiophenol derivatives or precursors to the benzothiophene ring.
-
Positional Isomers: Formation of other isomers of the methyl benzothiophene carboxylate.
-
Hydrolysis Product: 1-Benzothiophene-4-carboxylic acid, resulting from the hydrolysis of the methyl ester.
-
By-products from Synthesis: Depending on the synthetic route, by-products from side reactions such as incomplete cyclization or demethylation may be present.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product.
-
Column Chromatography: Highly effective for separating the desired compound from a complex mixture of impurities.[2]
Q3: What is a recommended solvent system for the recrystallization of this compound?
A3: For benzothiophene and its derivatives, a mixture of a C1-C8 alcohol and water is often effective.[3] Isopropyl alcohol or isobutyl alcohol with a water concentration of 5-20% by weight is a good starting point.[3][4] The ideal solvent system should dissolve the compound when hot but have low solubility when cold.
Q4: What are suitable conditions for purifying this compound by column chromatography?
A4: A common stationary phase is silica gel. The mobile phase is typically a non-polar solvent with a small amount of a more polar solvent. A gradient of petroleum ether (or hexanes) and ethyl acetate is often successful for separating benzothiophene derivatives.[2][5] The exact ratio will depend on the polarity of the impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent. The compound is precipitating from a supersaturated solution as a liquid. | - Use a lower boiling point solvent or a mixed solvent system. - Add a small amount of a solvent in which the compound is more soluble to the hot solution. - Try a slower cooling rate. |
| No crystal formation upon cooling | The solution is not sufficiently saturated, or nucleation is slow. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.[4] |
| Low recovery of pure product | Too much solvent was used. The compound has significant solubility in the cold solvent. The product was not fully crystalline before filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution in an ice bath to minimize solubility. - Ensure crystallization is complete before filtering. |
| Product is still impure after recrystallization | The chosen solvent is not effective at separating the impurity. The impurity has very similar solubility properties to the product. | - Try a different solvent or a mixed solvent system. - Consider an alternative purification method like column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping peaks) | The solvent system is not optimal. The column was not packed properly. The column was overloaded with the sample. | - Adjust the polarity of the mobile phase. A less polar solvent will generally increase the retention time of all compounds, potentially improving separation. - Ensure the column is packed uniformly to avoid channeling. - Use an appropriate amount of sample for the column size. |
| Compound is not eluting from the column | The mobile phase is not polar enough to move the compound down the column. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Streaking or tailing of the compound band | The compound is interacting too strongly with the stationary phase. The sample was not loaded onto the column in a narrow band. | - Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). - Dissolve the sample in a minimal amount of the mobile phase or a weak solvent before loading. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Choose a solvent or solvent mixture in which this compound is soluble when hot but sparingly soluble when cold. A mixture of isopropyl alcohol and water (e.g., 9:1 or 8:2 v/v) is a good starting point.[3][4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
General Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 petroleum ether:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack uniformly.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it (e.g., from 95:5 to 80:20 petroleum ether:ethyl acetate).[2][5]
-
Fraction Collection: Collect fractions of the eluent in separate test tubes.
-
Analysis: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Improving the regioselectivity of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE. Our focus is on improving the regioselectivity of the synthesis, a critical challenge for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenge is achieving regioselectivity. Direct functionalization of the benzothiophene core, such as through Friedel-Crafts acylation, typically favors substitution at the C2 or C3 positions, making the introduction of a carboxylate group at the C4 position difficult. Therefore, strategies often involve constructing the benzothiophene ring from a starting material where the benzene ring is already functionalized at the desired position.
Q2: Why is direct C4-carboxylation of 1-benzothiophene not a preferred method?
A2: Direct carboxylation of 1-benzothiophene is challenging due to the inherent electronic properties of the heterocyclic ring system. Electrophilic attack, which is the basis for many carboxylation reactions, is kinetically and thermodynamically favored at the electron-rich C2 and C3 positions of the thiophene ring.
Q3: What are the common regioisomeric impurities observed in this synthesis?
A3: The most common regioisomeric impurities are the C2, C3, C5, C6, and C7-carboxylated benzothiophene derivatives. The formation of these isomers is highly dependent on the synthetic route and reaction conditions.
Q4: Can I use a directing group to achieve C4-functionalization?
A4: Yes, the use of a directing group on the benzothiophene ring can facilitate C4-functionalization. However, this adds extra steps to the synthesis for the introduction and subsequent removal of the directing group, which may lower the overall yield.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | 1. Incomplete reaction in any of the synthetic steps. 2. Decomposition of starting materials or intermediates. 3. Inefficient purification. | 1. Monitor reaction progress using TLC or GC-MS. Consider increasing reaction time or temperature if starting material persists. 2. Ensure all reagents are pure and dry. Use an inert atmosphere (e.g., nitrogen or argon) if any reagents are air or moisture sensitive. 3. Optimize the solvent system for column chromatography to ensure good separation from byproducts. |
| Formation of multiple regioisomers | 1. Lack of regiocontrol in the chosen synthetic route. 2. Scrambling of substituents under harsh reaction conditions. | 1. Employ a synthetic strategy that builds the benzothiophene ring from a pre-functionalized benzene derivative to lock in the C4-substitution pattern. 2. Use milder reaction conditions (e.g., lower temperatures, less aggressive reagents) to prevent isomerization. |
| Difficulty in the final esterification step | 1. Incomplete conversion of the carboxylic acid to the methyl ester. 2. Hydrolysis of the ester during workup. | 1. Use a large excess of methanol in Fischer esterification. Alternatively, use a different esterification method such as reaction with methyl iodide in the presence of a base, or with diazomethane (with appropriate safety precautions). 2. Ensure the workup is performed under anhydrous or non-hydrolytic conditions until the product is isolated. |
| Product is an oil and difficult to crystallize | 1. Presence of impurities. 2. The product may be intrinsically an oil at room temperature. | 1. Re-purify the product using column chromatography with a shallow solvent gradient. 2. If the product is pure, attempt crystallization from different solvent systems or at lower temperatures. Trituration with a non-polar solvent like hexane may induce crystallization. |
Experimental Protocols
A reliable method to ensure the regioselective synthesis of this compound is to construct the benzothiophene ring from a pre-functionalized aromatic precursor. Below is a detailed multi-step protocol.
Overall Synthetic Scheme:
Figure 1. Proposed synthetic workflow for this compound.
Step 1: Synthesis of Methyl 2-((2,2-diethoxyethyl)thio)benzoate
This step involves a nucleophilic aromatic substitution reaction to introduce the thioether side chain.
Reaction:
Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add copper(I) iodide (5-10 mol%), a suitable base such as potassium carbonate (2 equivalents), and a solvent like DMF or DMSO.
-
Add methyl 2-iodobenzoate (1 equivalent) and 2,2-diethoxyethanethiol (1.2 equivalents) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. The copper(I) iodide should be of high purity. Consider using a different ligand, such as L-proline, to facilitate the coupling.
-
Side Reactions: The formation of disulfide from 2,2-diethoxyethanethiol can occur. Using a slight excess of the thiol can help to mitigate this.
Step 2: Synthesis of 1-Benzothiophene-4-carboxylic acid
This step involves an acid-catalyzed intramolecular cyclization followed by hydrolysis of the ester.
Reaction:
Protocol:
-
Add polyphosphoric acid (PPA) to a round-bottom flask and heat it to 80-90 °C.
-
Slowly add methyl 2-((2,2-diethoxyethyl)thio)benzoate to the hot PPA with vigorous stirring.
-
Continue heating and stirring for 2-4 hours. The color of the mixture will darken.
-
Monitor the reaction by TLC (a new, more polar spot corresponding to the carboxylic acid should appear).
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
The solid product will precipitate. Collect the solid by filtration and wash it thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Troubleshooting:
-
Incomplete Cyclization: Ensure the PPA is sufficiently hot and the reaction is stirred vigorously to ensure good mixing.
-
Charring/Decomposition: Avoid excessive heating. If charring is observed, reduce the reaction temperature.
-
Product is an oil: If the product does not precipitate as a solid, extract the aqueous mixture with an organic solvent.
Step 3: Synthesis of this compound
This is a standard Fischer esterification.
Reaction:
Protocol:
-
Suspend 1-benzothiophene-4-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization.
Troubleshooting:
-
Incomplete Esterification: Increase the reaction time or the amount of methanol.
-
Hydrolysis during Workup: Ensure the organic layer is thoroughly dried before concentrating the solvent.
Data Presentation
The following table summarizes expected yields for each step of the synthesis. Note that these are approximate values and can vary based on experimental conditions and scale.
| Step | Product | Theoretical Yield (%) |
| 1 | Methyl 2-((2,2-diethoxyethyl)thio)benzoate | 70-85 |
| 2 | 1-Benzothiophene-4-carboxylic acid | 60-75 |
| 3 | This compound | 85-95 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of factors influencing the regioselectivity of benzothiophene functionalization.
Figure 2. Factors influencing the regioselectivity of benzothiophene functionalization.
Technical Support Center: Scaling Up the Synthesis of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE
Welcome to the Technical Support Center for the synthesis and scale-up of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important benzothiophene derivative.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the preparation of this compound suitable for scaling up?
A common and scalable approach involves a two-step process starting from readily available materials. The first step is the synthesis of the key intermediate, Methyl 4-mercaptobenzoate. This is followed by the reaction of the mercaptobenzoate with a suitable C2-synthon, such as chloroacetaldehyde dimethyl acetal, and subsequent intramolecular cyclization to form the benzothiophene ring.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
When scaling up the synthesis, several parameters are critical to monitor and control to ensure consistent yield and purity:
-
Temperature Control: Both the formation of the thioether intermediate and the cyclization step can be exothermic. Adequate cooling capacity and controlled reagent addition are crucial to prevent side reactions.
-
Mixing Efficiency: Homogeneous mixing is essential, especially during the cyclization step, to ensure uniform reaction conditions and prevent localized "hot spots."
-
Atmosphere Control: The thiol intermediate (Methyl 4-mercaptobenzoate) can be sensitive to oxidation. Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the process is recommended to prevent the formation of disulfide impurities.
-
Purity of Starting Materials: The purity of the starting materials, particularly the Methyl 4-mercaptobenzoate, will directly impact the purity of the final product and the ease of purification.
Q3: How can I purify the final product, this compound, at a larger scale?
For larger quantities, purification can be achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) is often the most efficient method for removing minor impurities on a large scale. If significant impurities are present, large-scale column chromatography using silica gel may be necessary.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete reaction in Step 2 (Thioether formation) | Monitor the reaction progress by TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. Ensure the base used for the deprotonation of the thiol is of good quality and used in the correct stoichiometry. |
| Inefficient cyclization in Step 3 | The choice of cyclizing agent and reaction temperature is critical. Polyphosphoric acid (PPA) is a common choice, but its viscosity at larger scales can be problematic. Alternative acid catalysts like Eaton's reagent or methanesulfonic acid can be considered. Optimize the temperature to ensure cyclization without product degradation. |
| Degradation of starting material or product | Ensure an inert atmosphere is maintained to prevent oxidation of the thiol intermediate. Avoid excessively high temperatures during the cyclization and work-up steps. |
| Poor mixing at larger scales | Evaluate and optimize the stirring mechanism and speed to ensure the reaction mixture is homogeneous, especially when using viscous reagents like PPA. |
Problem 2: Formation of Significant Impurities
| Potential Cause | Recommended Solution |
| Disulfide formation | The thiol intermediate, Methyl 4-mercaptobenzoate, can oxidize to form a disulfide impurity. Always handle this intermediate under an inert atmosphere and use degassed solvents. |
| Incomplete cyclization | The uncyclized thioether intermediate may remain in the final product. Optimize the cyclization conditions (acid strength, temperature, time) to drive the reaction to completion. |
| Side reactions from the C2-synthon | Chloroacetaldehyde dimethyl acetal can undergo self-condensation or other side reactions. Ensure it is added slowly and at a controlled temperature to the reaction mixture. |
| Formation of regioisomers | While the 4-position of the starting material directs the cyclization, minor regioisomers can sometimes form. Purification by recrystallization or chromatography may be necessary to remove these. |
Problem 3: Difficulty in Product Isolation/Purification
| Potential Cause | Recommended Solution |
| Product is an oil or low-melting solid | If direct crystallization is challenging, consider purification by column chromatography. It may also be possible to form a crystalline derivative for purification, which can then be converted back to the desired product. |
| Presence of closely related impurities | Optimize crystallization conditions (solvent, temperature, cooling rate) to improve the separation of impurities. Preparative HPLC may be required for very high purity material. |
| Emulsion formation during aqueous work-up | This can occur, especially at larger scales. To break emulsions, try adding brine, changing the pH of the aqueous layer, or filtering the entire mixture through a pad of celite. |
Experimental Protocols
A plausible experimental workflow for the synthesis of this compound is outlined below.
Common pitfalls in the synthesis of benzothiophene derivatives and how to avoid them
Welcome to the technical support center for the synthesis of benzothiophene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and find answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of benzothiophene derivatives, offering potential causes and actionable solutions.
Problem 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms: The yield of the desired 2-arylbenzothiophene derivative is significantly lower than expected in a palladium-catalyzed cross-coupling reaction.
Possible Causes & Solutions:
Low yields in such reactions are a frequent challenge and can often be attributed to a suboptimal selection of reaction components and conditions. A systematic optimization of the catalyst, co-catalyst (oxidant), solvent, and temperature is critical for success.[1]
For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, the choice of the palladium catalyst and the copper salt as an oxidant has a substantial impact on the reaction yield.[1] Studies have demonstrated that using Pd(OAc)₂ as the catalyst with Cu(OAc)₂ as the oxidant in DMSO at 100 °C can provide superior results.[1]
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting low yields.
Quantitative Data on Catalyst and Co-catalyst Optimization:
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%)[1] |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
| Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[1] |
Problem 2: Poor Regioselectivity between C2 and C3 Functionalization
Symptoms: The reaction produces a mixture of C2 and C3 substituted benzothiophene isomers, making purification difficult and reducing the yield of the desired product.
Possible Causes & Solutions:
Achieving high regioselectivity in the functionalization of benzothiophenes is a significant synthetic challenge, as the C2 position is often electronically favored.[1] Traditional methods for achieving C3 selectivity may require directing groups or harsh reaction conditions.
A modern, metal-free approach for selective C3 arylation involves the use of readily accessible benzothiophene S-oxides as precursors. This method proceeds through an interrupted Pummerer reaction, which ensures complete regioselectivity for the C3 position under mild conditions.[1]
Logical Relationship for C3 Selectivity:
Caption: Pathway for achieving C3-arylation via a benzothiophene S-oxide intermediate.
Problem 3: Impure Crude Product After Synthesis
Symptoms: The crude product contains significant impurities, such as starting materials, byproducts, or tars, which are difficult to remove.
Possible Causes & Solutions:
Incomplete reactions, side reactions, or decomposition of reagents can lead to an impure crude product. Proper purification is essential to obtain high-purity benzothiophene derivatives. The two most common and effective purification methods are column chromatography and recrystallization.[1][2]
General Workflow for Column Chromatography Purification:
Caption: Step-by-step workflow for purification using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are some common starting materials for benzothiophene synthesis?
A1: The synthesis of benzothiophenes can be achieved from a variety of starting materials. Some common precursors include:
-
Thiophenols and their derivatives: These can undergo cyclization reactions with various reagents.[3][4][5]
-
o-Halovinylbenzenes: These can react with a sulfur source, like potassium sulfide, to form the benzothiophene ring.[3]
-
o-Alkynylthioanisoles: These can undergo electrophilic cyclization to yield 2,3-disubstituted benzothiophenes.[3][6]
-
2-Nitrochalcones: These can react with elemental sulfur to produce 2-benzoylbenzothiophenes.[3]
-
o-Silylaryl triflates and alkynyl sulfides: These can be used in a one-step synthesis involving an aryne intermediate.[7]
Q2: How can I avoid the formation of byproducts in my reaction?
A2: Minimizing byproduct formation often involves careful control of reaction conditions. Key factors to consider include:
-
Temperature: Running the reaction at the optimal temperature can prevent decomposition and side reactions.
-
Reaction Time: Monitoring the reaction progress (e.g., by TLC) can help determine the optimal time to stop the reaction and avoid the formation of degradation products.
-
Inert Atmosphere: For oxygen- or moisture-sensitive reactions, maintaining an inert atmosphere (e.g., using nitrogen or argon) is crucial.
-
Purity of Reagents: Using high-purity starting materials and solvents can prevent unwanted side reactions.
Q3: Are there any metal-free methods for synthesizing benzothiophenes?
A3: Yes, several metal-free synthetic routes to benzothiophenes have been developed. These methods are advantageous as they avoid potential metal contamination in the final product. Examples include:
-
Iodine-catalyzed cascade reactions: Substituted thiophenols can react with alkynes under metal- and solvent-free conditions to yield benzothiophene derivatives.[3][4]
-
Photocatalytic radical annulation: o-Methylthio-arenediazonium salts can react with alkynes under visible light irradiation with a photoredox catalyst like eosin Y.[3][8]
-
Base-catalyzed cyclizations: Certain precursors can undergo cyclization in the presence of a base without the need for a metal catalyst.[9]
Detailed Experimental Protocols
Protocol 1: Gram-Scale C2 Arylation of Benzo[b]thiophene 1,1-Dioxide[1]
This protocol describes a palladium-catalyzed C2-selective direct arylation.
Materials:
-
Benzo[b]thiophene 1,1-dioxide (1a, 1.0 g, 6.0 mmol)
-
Phenylboronic acid (2a, 2.2 g, 18.0 mmol)
-
Pd(OAc)₂ (135 mg, 0.6 mmol)
-
Cu(OAc)₂ (4.3 g, 24.0 mmol)
-
Pyridine (1.4 g, 18.0 mmol)
-
Dimethyl sulfoxide (DMSO, 60 mL)
-
Ethyl acetate
-
Water
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1a), phenylboronic acid (2a), Pd(OAc)₂, Cu(OAc)₂, and pyridine.
-
Add dimethyl sulfoxide (DMSO) to the vessel.
-
Heat the mixture at 100 °C for 20 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.
Protocol 2: Metal-Free C3-Selective Arylation of Benzothiophene[1]
This protocol outlines a method for achieving C3 selectivity using a benzothiophene S-oxide intermediate.
Materials:
-
Benzothiophene S-oxide (0.2 mmol)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Trifluoroacetic anhydride (TFAA, 0.3 mmol)
-
Phenol coupling partner (0.3 mmol)
-
p-Toluenesulfonic acid (pTsOH, 0.4 mmol)
-
Water
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Add benzothiophene S-oxide and CH₂Cl₂ (1 mL) to a nitrogen-flushed, oven-dried reaction vessel.
-
Cool the mixture to -40 °C with stirring.
-
Add trifluoroacetic anhydride (TFAA).
-
After 5 minutes, add the phenol coupling partner dissolved in CH₂Cl₂ (1 mL).
-
Stir the mixture for 15 minutes, then remove the cooling bath and stir at ambient temperature overnight (approx. 16 hours).
-
Add p-toluenesulfonic acid (pTsOH) and heat the mixture at 45 °C for 5 hours.
-
Add water (3 mL) and extract the aqueous phase with CH₂Cl₂ (3 x 5 mL).
-
Dry the combined organic phases over MgSO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure C3-arylated benzothiophene.
References
- 1. benchchem.com [benchchem.com]
- 2. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 3. Benzothiophene synthesis [organic-chemistry.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE for biological assays
Welcome to the technical support center for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is losing potency in my aqueous assay buffer. What is the likely cause?
A1: The loss of potency is most likely due to the hydrolysis of the methyl ester functional group. Esters are susceptible to hydrolysis, a reaction where water breaks the ester bond, converting it into a carboxylic acid and an alcohol (methanol, in this case).[1][2] This reaction can be catalyzed by acidic or basic conditions in your buffer (chemical hydrolysis) or by enzymes present in biological matrices (enzymatic hydrolysis).[3][4]
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway is the hydrolysis of the C4-position methyl ester to yield 1-benzothiophene-4-carboxylic acid and methanol. This conversion results in a molecule with different physicochemical properties, which will likely alter its biological activity and lead to inconsistent assay results.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, stock solutions should be prepared in an anhydrous aprotic solvent, such as dimethyl sulfoxide (DMSO).[5] To minimize degradation from moisture and repeated temperature changes, store solutions at -20°C or -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles. While benzothiophene itself is relatively stable, some derivatives can be light-sensitive, so storing aliquots in amber vials or a dark container is a good practice.[3]
Q4: I am conducting a cell-based assay that includes serum. How can I prevent enzymatic degradation of my compound?
A4: Biological fluids like serum and plasma contain carboxylesterases (CES), which are enzymes that efficiently hydrolyze esters.[6][7] To prevent this, you can:
-
Use Heat-Inactivated Serum: Heating serum (typically at 56°C for 30 minutes) denatures many enzymes, including esterases, reducing their activity.
-
Add Esterase Inhibitors: Incorporating a chemical inhibitor of esterase activity into your assay can protect your compound.[8] The choice of inhibitor may require optimization for your specific system.[8]
Q5: My compound is precipitating when I add it to the aqueous assay buffer. How can I improve its solubility while maintaining stability?
A5: Poor aqueous solubility is a common challenge for aromatic compounds.[5] To address this:
-
Optimize Co-Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent from your stock solution) in the assay is as high as tolerable for your biological system (often ≤1%), as this helps maintain solubility.
-
Use Cyclodextrins: Cyclodextrins are excipients that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility and potentially protecting the ester group from hydrolysis.[3][9]
Troubleshooting Guide
This guide addresses common issues encountered during biological assays with this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Inconsistent results / High variability between replicates or experiments. | Compound degradation in stock or working solutions due to improper storage or handling. | • Prepare fresh working solutions for each experiment from a frozen stock aliquot.• Perform a stability check of your compound in the assay buffer over the experiment's time course using HPLC.• Ensure stock solutions are stored in small aliquots at -20°C or -80°C. |
| Lower than expected potency, especially in assays with long incubation times. | Time-dependent chemical hydrolysis of the ester in the aqueous assay buffer. | • Reduce the incubation time if possible.• Optimize the pH of the assay buffer; neutral to slightly acidic pH (6.0-7.4) is generally preferred over basic conditions for ester stability.[2][3]• Conduct the assay at a lower temperature (e.g., on ice or at room temperature instead of 37°C) if the biological system allows.[10] |
| Significantly reduced activity in cell lysates or assays containing plasma/serum. | Rapid enzymatic hydrolysis by carboxylesterases (CES).[6][7] | • Add a broad-spectrum esterase inhibitor to the assay medium (see Table 3 for examples).[8]• Use a biological matrix from a species known to have lower esterase activity, if applicable.• If using serum or plasma, use a heat-inactivated version. |
| Visible precipitate forms in the well after adding the compound. | The compound's aqueous solubility limit has been exceeded. | • Decrease the final concentration of the compound if the experimental design allows.• Increase the percentage of co-solvent (e.g., DMSO) slightly, ensuring it remains within the tolerance limit of your cells/protein.• Investigate the use of solubility enhancers like cyclodextrins.[9] |
Data and Protocols
Table 1: Factors Influencing the Stability of this compound
| Factor | Effect on Stability | Mitigation Strategy |
| pH | Hydrolysis is accelerated in both strongly acidic and, especially, basic conditions.[2][3] | Maintain assay pH in the neutral to slightly acidic range (e.g., 6.0 - 7.5). |
| Temperature | Higher temperatures increase the rate of chemical and enzymatic hydrolysis.[10] | Perform assay incubations at the lowest feasible temperature. Keep reagents and plates on ice whenever possible. |
| Aqueous Environment | Water is a reactant in the hydrolysis reaction.[1] | Prepare stock solutions in anhydrous DMSO. Minimize exposure to aqueous environments until the final assay step. |
| Esterases | Enzymes in biological matrices (serum, plasma, cell lysates) catalyze rapid hydrolysis.[4] | Use heat-inactivated serum or add specific esterase inhibitors.[8] |
| Light | Some benzothiophene derivatives can be susceptible to photolytic degradation.[3] | Store stock solutions and conduct experiments protected from direct light. Use amber vials or opaque plates. |
Table 2: Recommended Storage Conditions
| Solution Type | Solvent | Temperature | Storage Notes |
| Solid Compound | N/A | 4°C or -20°C | Store in a desiccator, protected from light and moisture. |
| Stock Solution | Anhydrous DMSO | -20°C or -80°C | Aliquot into single-use volumes to avoid freeze-thaw cycles and moisture contamination. |
| Working Dilutions | Assay Buffer | 4°C (on ice) | Prepare fresh immediately before each experiment. Do not store. |
Table 3: Common Esterase Inhibitors for Stabilizing Ester Compounds in Bioassays
| Inhibitor | Typical Working Concentration | Notes |
| Sodium Fluoride (NaF) | 1 - 10 mM | A general enzyme inhibitor, can affect other cellular processes. |
| Bis(4-nitrophenyl) phosphate (BNPP) | 10 - 100 µM | A commonly used selective inhibitor of carboxylesterases.[8] |
| Phenylmethanesulfonyl fluoride (PMSF) | 0.1 - 2 mM | A serine hydrolase inhibitor; can be unstable in aqueous solutions. Prepare fresh. |
| Dichlorvos | 1 - 10 µM | An organophosphate inhibitor of esterases. Handle with appropriate safety precautions.[8] |
| Note: The optimal inhibitor and its concentration must be determined empirically to ensure it does not interfere with the primary biological assay.[8] |
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Assay Buffers
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound over time at different pH values.
-
Preparation:
-
Prepare three different sterile-filtered buffers, e.g., pH 5.0 (Citrate), pH 7.4 (HEPES or PBS), and pH 8.5 (Tris).
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Incubation:
-
In separate tubes for each time point and pH, add the compound stock to each buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is constant and low (e.g., 0.1%).
-
Incubate all samples at the intended assay temperature (e.g., 37°C).
-
-
Time Points:
-
At T=0, 1, 2, 4, 8, and 24 hours, take an aliquot from each pH condition.
-
Immediately stop the degradation by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate any salts.
-
Analyze the supernatant by a validated reverse-phase HPLC method with UV detection to measure the peak area of the parent compound.
-
-
Data Interpretation:
-
Plot the percentage of the remaining parent compound against time for each pH condition to determine the compound's half-life (t½) and identify the optimal pH for stability.
-
Visualizations
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. admin.mantechpublications.com [admin.mantechpublications.com]
- 4. mdpi.com [mdpi.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Overcoming solubility issues of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a benzothiophene derivative. Compounds in this class are typically hydrophobic, exhibiting good solubility in organic solvents and poor solubility in aqueous solutions. While specific solubility data for this compound in various solvents is not extensively published, it is presumed to be soluble in common organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening?
This phenomenon, often called "crashing out," is a common issue with hydrophobic compounds. It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the organic solvent is diluted. The final concentration of the organic solvent may not be sufficient to keep the compound in solution.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The maximum tolerated concentration of DMSO is cell-line dependent. However, it is a general best practice to keep the final concentration of DMSO in the culture medium at or below 0.5% to minimize solvent-induced toxicity.[1][2] Some cell lines may tolerate up to 1%, but this should be determined empirically by running a vehicle control (medium with the same DMSO concentration but without the compound) and assessing cell viability. Higher concentrations of DMSO (above 1%) are often toxic to most mammalian cell lines.[1]
Q4: Are there alternatives to DMSO for dissolving this compound?
Yes, other organic solvents like ethanol and methanol can be used. Additionally, co-solvents and formulation strategies using cyclodextrins can be employed to improve aqueous solubility. The choice of solvent or strategy will depend on the specific requirements of your in vitro assay and the tolerance of your cell line.
Troubleshooting Guide: Overcoming Solubility Issues
If you are experiencing precipitation of this compound in your aqueous assay buffer or cell culture medium, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for addressing solubility issues of hydrophobic compounds.
Data Presentation: Solvent Cytotoxicity
It is crucial to determine the non-toxic concentration of any solvent used in your in vitro experiments. The following table summarizes the reported effects of DMSO on cell viability.
| Solvent | Concentration | Effect on Cell Viability | Cell Type Reference | Citation |
| DMSO | 0.01% - 0.1% | Generally safe, may enhance proliferation. | Goat Skin Fibroblasts | [1] |
| DMSO | ≤ 0.5% | No significant cytotoxic effect observed. | Cardiac and Cancer Cells | [3] |
| DMSO | 0.5% - 3% | Dose-dependent reduction in cell viability. | Goat Skin Fibroblasts | [1] |
| DMSO | > 1% | Often toxic to most mammalian cell lines. | General | [1] |
| DMSO | 5% | Cytotoxic, reducing viability by over 30%. | Human Apical Papilla Cells | [4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard method for preparing a high-concentration stock solution of a hydrophobic compound.
Materials:
-
This compound
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the tube vigorously for at least one minute to facilitate dissolution.
-
Visually inspect the solution to ensure no solid particles remain. If necessary, gently warm the solution in a 37°C water bath for a few minutes and vortex again.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution into Aqueous Medium for In Vitro Assays
This protocol details the steps for diluting the concentrated stock solution into your cell culture medium or assay buffer.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile pipette tips
Procedure:
-
Thaw an aliquot of the concentrated stock solution at room temperature.
-
Briefly vortex the stock solution to ensure it is homogeneous.
-
Perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can first prepare an intermediate dilution by adding 2 µL of the stock to 198 µL of pre-warmed medium (resulting in a 100 µM solution).
-
Immediately after adding the stock, vortex or pipette mix vigorously to ensure rapid and uniform dispersion, which helps prevent precipitation.
-
From the intermediate dilution, perform the final dilution to achieve the desired working concentrations in your assay plate.
-
Crucially, include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your experimental wells but no this compound.
Advanced Solubilization Strategies
If the above methods are insufficient, consider these advanced strategies.
Co-solvents
Using a mixture of solvents can sometimes improve the solubility of a compound in the final aqueous solution.
Example Co-solvent Mixture:
-
Prepare your stock solution in a 1:1 (v/v) mixture of DMSO and Ethanol.
-
Other co-solvents to consider include polyethylene glycol 400 (PEG400) and propylene glycol.[5]
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming an inclusion complex that is more water-soluble.[6][7]
Caption: Diagram illustrating the formation of a water-soluble inclusion complex with a cyclodextrin.
Protocol for Cyclodextrin Formulation (General Guidance):
-
Prepare an aqueous solution of a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Dissolve this compound in a minimal amount of an organic solvent (e.g., ethanol).
-
Slowly add the compound solution to the cyclodextrin solution while stirring vigorously.
-
Allow the mixture to equilibrate (this may take several hours to overnight) to allow for the formation of the inclusion complex.
-
The resulting solution can then be sterile-filtered and diluted in the cell culture medium.
By systematically applying these troubleshooting steps and protocols, researchers can effectively overcome the solubility challenges associated with this compound and other hydrophobic compounds in their in vitro studies.
References
- 1. btsjournals.com [btsjournals.com]
- 2. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 6. mdpi.com [mdpi.com]
- 7. Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection and optimization for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE synthesis.
Welcome to the technical support center for the synthesis of Methyl 1-Benzothiophene-4-Carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, optimization, and troubleshooting for this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic systems used for the synthesis of benzothiophene carboxylates?
A1: Palladium-based catalysts are frequently employed for the synthesis of benzothiophene carboxylates. Systems such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) iodide (PdI₂) in combination with suitable ligands and additives are common. For instance, a PdI₂/KI system has been reported for the synthesis of benzothiophene-3-carboxylic esters. While this is for a different isomer, it suggests a starting point for catalyst system selection. Other transition metals like copper and gold have also been used in the synthesis of the broader benzothiophene scaffold.
Q2: What are the typical starting materials for synthesizing the benzothiophene core?
A2: Common strategies for constructing the benzothiophene skeleton involve the cyclization of substituted thiophenols with alkynes or the reaction of ortho-haloaryl compounds with a sulfur source. For palladium-catalyzed syntheses, precursors like 2-(methylthio)phenylacetylenes can be used. Another approach involves the functionalization of a pre-existing benzothiophene ring, for example, starting from 4-bromobenzothiophene.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By co-spotting the reaction mixture with the starting materials on a TLC plate, you can observe the consumption of reactants and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying any major side products.
Q4: What are the recommended methods for purifying the final product?
A4: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities present. A common starting point would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Poor quality of starting materials or reagents. 5. Presence of oxygen or moisture in an air/moisture-sensitive reaction. | 1. Use a fresh batch of catalyst or a different palladium source/ligand combination. 2. Optimize the reaction temperature. Some palladium-catalyzed reactions require elevated temperatures (e.g., 80-120 °C). 3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. 4. Ensure starting materials are pure and solvents are anhydrous, if required. 5. If the reaction is sensitive, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Significant Side Products | 1. Competing side reactions (e.g., homocoupling of starting materials). 2. Isomerization or rearrangement of the product. 3. Over-reaction or decomposition of the product. | 1. Adjust the stoichiometry of reactants. Optimize the catalyst and ligand loading. 2. This is less common for this specific product, but if suspected, analyze the crude mixture by NMR or MS to identify the isomers. Reaction conditions may need to be modified. 3. Reduce the reaction temperature or time. Check the stability of the product under the reaction conditions. |
| Incomplete Reaction | 1. Insufficient catalyst loading. 2. Deactivation of the catalyst. 3. Insufficient reaction time or temperature. | 1. Increase the catalyst loading incrementally. 2. Ensure the reaction is free from catalyst poisons. Consider using a more robust catalyst system. 3. As with low yield, monitor the reaction over a longer period or at a slightly higher temperature. |
| Difficulty in Product Isolation/Purification | 1. Product co-elutes with starting materials or impurities during chromatography. 2. Product is an oil and difficult to crystallize. 3. Emulsion formation during aqueous workup. | 1. Optimize the solvent system for column chromatography. A shallow gradient of the polar solvent can improve separation. 2. If the product is an oil, try trituration with a non-polar solvent (e.g., hexane) to induce crystallization. Alternatively, further purification by preparative HPLC may be necessary. 3. Add a saturated brine solution during the extraction process to help break the emulsion. |
Catalyst Selection and Optimization Data
| Catalyst System | Ligand/Additive | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ | PPh₃ | DMF | 100 - 120 | 60 - 85 | Common for cross-coupling reactions. |
| PdCl₂(PPh₃)₂ | CuI, Base (e.g., Et₃N) | Toluene | 80 - 110 | 70 - 90 | Sonogashira-type coupling conditions. |
| PdI₂ | KI | MeOH | 80 | 70 - 85 | Used for carbonylative cyclization. |
Experimental Protocols
The following is a generalized experimental protocol for a palladium-catalyzed synthesis of a benzothiophene carboxylate, which should be adapted and optimized for the specific synthesis of this compound.
General Procedure for Palladium-Catalyzed Carbonylative Cyclization:
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (if required, e.g., PPh₃, 4-10 mol%), and any additives (e.g., a base or co-catalyst).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the appropriate starting material (e.g., a 4-substituted-2-alkynylthioanisole), a carboxylating agent (if not a direct carbonylation), and the anhydrous solvent under the inert atmosphere.
-
Stir the reaction mixture at the optimized temperature for the determined reaction time, monitoring its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Visualizations
Experimental Workflow for Synthesis
Caption: A generalized experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low product yield in the synthesis.
Validation & Comparative
Comparative study of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE with other BDK inhibitors.
Comparative Guide to Bruton's Tyrosine Kinase (BTK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in B-cell receptor signaling pathways, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] The development of BTK inhibitors has revolutionized the treatment landscape for conditions like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3][4]
This guide provides a comparative analysis of leading BTK inhibitors. It is important to note that a direct comparative study involving METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE as a BTK inhibitor is not feasible based on currently available scientific literature. While various benzothiophene derivatives have been identified as inhibitors of other kinases, such as branched-chain α-ketoacid dehydrogenase kinase (BDK), their activity against BTK is not established.
Therefore, this guide will focus on a comparative study of three well-established, clinically approved BTK inhibitors: Ibrutinib , Acalabrutinib , and Zanubrutinib . This comparison will serve as a framework for the evaluation of novel kinase inhibitors, presenting key performance data, detailed experimental protocols, and visual workflows as requested.
Comparative Analysis of Leading BTK Inhibitors
Ibrutinib was the first-in-class BTK inhibitor, demonstrating significant efficacy but also notable off-target effects.[3][5] Acalabrutinib and zanubrutinib are second-generation inhibitors developed to have greater selectivity for BTK, aiming to reduce adverse events while maintaining or improving efficacy.[5][6]
Data Presentation
The following tables summarize quantitative data on the biochemical potency and clinical safety profiles of these three leading BTK inhibitors.
Table 1: Biochemical Potency and Selectivity of BTK Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) | Off-Target Kinases Inhibited |
| Ibrutinib | BTK | ~0.5 - 5 | EGFR, TEC, ITK, ERBB2/HER2[1][5] |
| Acalabrutinib | BTK | ~3 - 5 | Low off-target activity[5][6] |
| Zanubrutinib | BTK | <1 | Lower off-target activity than Ibrutinib[5][7] |
IC50 (Half-maximal inhibitory concentration) values can vary based on assay conditions.
Table 2: Comparison of Common Adverse Events (All Grades) from Clinical Trials (%)
| Adverse Event | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Atrial Fibrillation | 10 - 17%[5] | 1 - 7%[5] | 0 - 5%[5] |
| Hypertension | High | 9.4%[8] | Lower than Ibrutinib[5][9] |
| Bleeding (Any Grade) | 51.3%[8] | 26 - 58%[5] | 4.4 - 66%[5] |
| Diarrhea | 3 - 65%[5] | 17 - 58%[5] | ~21%[5] |
| Headache | Less Common | 22 - 51%[3] | Less Common |
| Neutropenia | ~21.6% (across all BTKis)[10] | Lower | 29.3%[11] |
Frequencies are aggregated from multiple clinical trials and can vary based on patient population and study duration.[3][5][8][10][11]
BTK Signaling Pathway
BTK is a non-receptor tyrosine kinase that functions downstream of the B-cell receptor (BCR).[12] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK phosphorylates downstream substrates like phospholipase C gamma 2 (PLCγ2), which in turn triggers signaling pathways that lead to B-cell proliferation, survival, and differentiation.[12][13] BTK inhibitors work by blocking the kinase activity of BTK, thereby disrupting this signaling cascade.[14]
Caption: The B-Cell Receptor (BCR) signaling cascade, highlighting the central role of BTK.
Experimental Protocols
Standardized and reproducible assays are crucial for the accurate comparison of kinase inhibitors. Below are detailed methodologies for key experiments used to characterize BTK inhibitors.
Biochemical BTK Kinase Inhibition Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BTK. A common method is the ADP-Glo™ Kinase Assay, which quantifies ADP produced during the kinase reaction.[15]
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant BTK enzyme.
-
Materials :
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[15]
-
Substrate (e.g., poly(Glu, Tyr) peptide)[16]
-
ATP (at a concentration near the Km for BTK)
-
Test inhibitor (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
384-well assay plates
-
Luminometer
-
-
Procedure :
-
Compound Plating : Add 1 µL of serially diluted test inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.[15]
-
Enzyme Addition : Add 2 µL of BTK enzyme diluted in kinase buffer to each well. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation : Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. Incubate for a predetermined time (e.g., 60 minutes) at 30°C. The reaction should be within the linear range of the enzyme kinetics.[17]
-
ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
Signal Generation : Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[15]
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Cellular BTK Occupancy Assay
This assay measures the extent and duration of target engagement by determining the fraction of BTK bound by the inhibitor within living cells (e.g., peripheral blood mononuclear cells (PBMCs) or B-cell lines like Ramos).[18][19]
-
Objective : To quantify the percentage of BTK molecules covalently bound by an inhibitor in a cellular context.
-
Principle : A biotinylated probe that also binds to the Cys-481 residue of BTK is used. The amount of probe that can bind to BTK is inversely proportional to the occupancy by the test inhibitor.[20]
-
Materials :
-
Ramos B-cells or patient-derived PBMCs
-
Cell culture medium
-
Test inhibitor
-
Lysis buffer
-
Biotinylated BTK probe
-
Anti-BTK antibody-coated plates
-
Detection reagents (e.g., streptavidin-HRP and substrate)
-
-
Procedure :
-
Cell Treatment : Treat cell suspension with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Lysis : Wash and lyse the cells to release intracellular proteins.
-
Probe Incubation : Incubate the cell lysates with a biotinylated BTK probe for 1 hour. The probe will bind to any BTK molecules not occupied by the inhibitor.[20]
-
Capture : Transfer the lysates to an anti-BTK antibody-coated plate and incubate to capture the total BTK protein.
-
Detection : Wash the plate and add a streptavidin-conjugated detection reagent (e.g., Streptavidin-HRP). Add a suitable substrate to generate a signal (e.g., colorimetric or chemiluminescent).
-
Data Acquisition : Measure the signal using a plate reader.
-
Data Analysis : The percentage of BTK occupancy is calculated by comparing the signal from inhibitor-treated cells to that of vehicle-treated cells (0% occupancy) and a control with excess unlabeled inhibitor (100% occupancy).
-
General Experimental Workflow
The following diagram outlines a typical workflow for the preclinical comparison of BTK inhibitors.
Caption: A streamlined workflow for the comparative analysis of novel BTK inhibitors.
Conclusion
The comparison of BTK inhibitors requires a multi-faceted approach, integrating biochemical potency, kinase selectivity, cellular target engagement, and clinical safety profiles. Second-generation inhibitors like acalabrutinib and zanubrutinib demonstrate improved selectivity over the first-in-class ibrutinib, which often translates to a more favorable safety profile, particularly concerning cardiovascular adverse events.[8][11] The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to benchmark novel inhibitors against established agents, facilitating the development of safer and more effective therapies for B-cell malignancies and autoimmune disorders.
References
- 1. BTKi for patients with CLL: Class effects, guidelines, and real-world evidence [lymphomahub.com]
- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Cardiovascular Adverse Effects of Novel Bruton Tyrosine Kinase Inhibitors: What All Cardiologists Should Know - American College of Cardiology [acc.org]
- 9. ajmc.com [ajmc.com]
- 10. cllsociety.org [cllsociety.org]
- 11. healthunlocked.com [healthunlocked.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. benchchem.com [benchchem.com]
- 18. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
Validating the inhibitory activity of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE on specific kinases
A Comparative Analysis of Benzothiophene-Based Kinase Inhibitors
An Objective Guide for Researchers in Drug Discovery
This document provides a detailed comparison of 5-methoxybenzothiophene-2-carboxamide with other known kinase inhibitors, supported by experimental data and protocols. The information is presented to facilitate an objective evaluation of its potential in kinase-targeted drug discovery.
Comparative Inhibitory Activity
The inhibitory potency of 5-methoxybenzothiophene-2-carboxamide and its alternatives were evaluated against Cdc2-like kinase 1 (Clk1), a key regulator of pre-mRNA splicing. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | Target Kinase | IC50 (nM) |
| 5-methoxybenzothiophene-2-carboxamide (Compound 10b) | Clk1 | 12.7[1][2] |
| Sunitinib | Clk1 | 22[1] |
| Imidazo[1,2-b]pyridazine (Compound A) | Clk1 | 28[1] |
| Imidazo[1,2-b]pyridazine (Compound B) | Clk1 | 23[1] |
| Imidazo[1,2-a]pyridine (Compound D) | Clk1 | 1.1[1] |
| Imidazo[1,2-a]pyridine (Compound E) | Clk1 | 1.1[1] |
Note: The specific 5-methoxybenzothiophene-2-carboxamide derivative referenced here is compound 10b from the cited literature, which features a 3,5-difluoro benzyl extension.[1][2] Sunitinib and various imidazo-based compounds are presented as alternative inhibitors of Clk1.[1]
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the validation of potential drug candidates. A widely used method is the in vitro kinase activity assay, which can be performed using various detection methods, including luminescence-based assays.[3][4]
Luminescence-Based In Vitro Kinase Activity Assay
This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ATP remaining in the solution after the kinase reaction, which is inversely proportional to the kinase activity.[5][6]
Materials:
-
Kinase of interest (e.g., Clk1)
-
Kinase substrate peptide
-
ATP
-
Test inhibitor (e.g., 5-methoxybenzothiophene-2-carboxamide) and controls
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[6]
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in DMSO.
-
Kinase Reaction Setup:
-
In a multiwell plate, add a small volume of the serially diluted inhibitor or DMSO (for control wells).
-
Add the kinase to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.[7]
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
After the kinase reaction, add an equal volume of the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and initiates the generation of a luminescent signal.[5]
-
Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate a relevant signaling pathway, the experimental workflow, and a logical comparison of the inhibitors.
References
- 1. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 5. ebiotrade.com [ebiotrade.com]
- 6. promega.com [promega.com]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE versus other benzothiophene derivatives in anticancer assays
A deep dive into the burgeoning field of cancer research reveals the significant therapeutic potential of benzothiophene scaffolds. While a direct comparative analysis of Methyl 1-benzothiophene-4-carboxylate's anticancer activity is limited in publicly available literature, a broader examination of its chemical cousins provides compelling evidence for the promise of this heterocyclic compound class in developing novel oncological treatments. Researchers have synthesized and evaluated a diverse array of benzothiophene derivatives, revealing potent activities against various cancer cell lines through multiple mechanisms of action.
This guide offers a comparative overview of the anticancer performance of several classes of benzothiophene derivatives, supported by experimental data from in vitro studies. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of more effective cancer therapies.
Comparative Anticancer Activity of Benzothiophene Derivatives
The anticancer efficacy of benzothiophene derivatives is profoundly influenced by the nature and position of their substitutions. Studies have demonstrated significant growth inhibition across a panel of human cancer cell lines, with some compounds exhibiting potencies in the nanomolar range. The data presented below summarizes the in vitro cytotoxic activities of representative benzothiophene derivatives against various cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Acrylonitrile Analogs | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (6) | Leukemia (CCRF-CEM) | GI50 | 0.021 | [1] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (5) | Leukemia (K-562) | GI50 | 0.01 | [1] | |
| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (13) | Leukemia (RPMI-8226) | GI50 | <0.01 | [1] | |
| Carboxamide Derivatives | Benzo[b]thiophene based carboxamide chloroaminobenzothiazole 59 | Not Specified | IC50 | 0.04 | [2] |
| 5-Hydroxybenzothiophene Hydrazides | Compound 16b | U87MG (Glioblastoma) | IC50 | 7.2 | [3][4] |
| Compound 16b | HCT-116 (Colon) | IC50 | >10 | [4] | |
| Compound 16b | A549 (Lung) | IC50 | >10 | [4] | |
| Compound 16b | HeLa (Cervical) | IC50 | >10 | [4] | |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide Derivatives | Compound b19 | MDA-MB-231 (Breast) | Not Specified | Significant Inhibition | [5][6][7] |
| Thiophene Carboxamides | Compound 2b | Hep3B (Liver) | IC50 | 5.46 | [8] |
| Compound 2d | Hep3B (Liver) | IC50 | 8.85 | [8] | |
| Compound 2e | Hep3B (Liver) | IC50 | 12.58 | [8] |
Key Mechanistic Insights and Signaling Pathways
The anticancer effects of benzothiophene derivatives are not monolithic; they engage a variety of cellular targets and signaling pathways, highlighting the versatility of this scaffold in drug design.
Tubulin Polymerization Inhibition
A significant number of benzothiophene derivatives, particularly acrylonitrile analogs, exert their potent cytotoxic effects by interfering with microtubule dynamics. These compounds often act as tubulin polymerization inhibitors, binding to the colchicine site and disrupting the formation of the mitotic spindle, which ultimately leads to cell cycle arrest in the G2/M phase and apoptosis.[1][9] The structural resemblance of some of these derivatives to combretastatin A-4, a well-known tubulin inhibitor, underpins this mechanism.[1]
Figure 1. Mechanism of action for tubulin-inhibiting benzothiophene derivatives.
Multi-Kinase Inhibition
Certain 5-hydroxybenzothiophene derivatives have emerged as potent multi-kinase inhibitors, targeting several kinases that are crucial for cancer cell proliferation and survival.[3][4] For instance, compound 16b has been shown to inhibit Clk1/4, DRAK1, Dyrk1A/B, and haspin kinases.[3][4] This multi-targeted approach is a promising strategy to overcome the challenge of drug resistance in cancer therapy.[3]
RhoA/ROCK Pathway Inhibition
More recently, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and identified as inhibitors of the RhoA/ROCK signaling pathway.[5][6][7] This pathway plays a critical role in regulating cellular processes such as cell migration and invasion, which are hallmarks of cancer metastasis.[5][7] By inhibiting this pathway, these compounds can significantly reduce the metastatic potential of cancer cells.[5][6][7]
Figure 2. Inhibition of the RhoA/ROCK pathway by specific benzothiophene derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are outlined below.
Cell Viability and Cytotoxicity Assays (MTT/MTS)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiophene derivatives or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
Reagent Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well and incubated for 2-4 hours.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values are then determined by plotting the cell viability against the logarithm of the compound concentration.
Figure 3. A generalized workflow for MTT/MTS cytotoxicity assays.
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the benzothiophene derivative or a vehicle control for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Kinase Inhibition Assays
The ability of benzothiophene derivatives to inhibit specific kinases is often evaluated using in vitro kinase assay kits.
-
Assay Preparation: The assay is typically performed in a 96-well plate format. The reaction mixture includes the specific kinase, its substrate (often a peptide), and ATP.
-
Inhibitor Addition: The benzothiophene derivative is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a set time at a specific temperature.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like fluorescence, luminescence, or radioactivity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the compound, and the IC50 value is determined.
Conclusion and Future Directions
The collective body of research strongly indicates that the benzothiophene scaffold is a privileged structure in the development of anticancer agents. The diverse mechanisms of action, including tubulin polymerization inhibition, multi-kinase inhibition, and targeting of key signaling pathways like RhoA/ROCK, underscore the remarkable versatility of these compounds. While direct experimental data for this compound remains to be elucidated, the potent anticancer activities observed for a wide range of its derivatives provide a strong rationale for its investigation and for the continued exploration of the benzothiophene chemical space. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in vivo studies to validate their therapeutic potential in preclinical cancer models. The development of novel benzothiophene derivatives holds significant promise for enriching the arsenal of effective and targeted cancer therapies.
References
- 1. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
Structure-Activity Relationship (SAR) of Benzothiophene Analogs in Cancer Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 3-sulfamoylbenzo[b]thiophene-4-carboxamide analogs, which are closely related to methyl 1-benzothiophene-4-carboxylate. The information presented is based on published experimental data and is intended to guide researchers in the development of novel anticancer agents.
Introduction
Benzothiophene derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on the antiproliferative effects of substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamide analogs, providing a detailed comparison of their activity against various cancer cell lines and exploring the potential signaling pathways involved.
Data Presentation: Antiproliferative Activity
The antiproliferative activity of a series of 21 novel substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamide molecules was evaluated against four human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), A-549 (lung carcinoma), and Du-145 (prostate carcinoma). The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below. The data reveals that most of the synthesized compounds exhibited moderate to good anticancer activity, with IC50 values ranging from 1.81 to 9.73 μM.[1]
| Compound ID | R Group | MCF-7 IC50 (µM) | HeLa IC50 (µM) | A-549 IC50 (µM) | Du-145 IC50 (µM) |
| 16 | 4-methylbenzenesulfonyl | 4.21 | 4.52 | 4.83 | 5.14 |
| 17 | 4-methoxybenzenesulfonyl | 3.98 | 4.15 | 4.32 | 4.67 |
| 18 | 4-chlorobenzenesulfonyl | 2.15 | 2.34 | 2.51 | 2.76 |
| 19 | 4-fluorobenzenesulfonyl | 2.01 | 2.18 | 2.33 | 2.52 |
| 20 | 4-nitrobenzenesulfonyl | 3.54 | 3.76 | 3.98 | 4.21 |
| 21 | 3-nitrobenzenesulfonyl | 2.23 | 2.41 | 2.59 | 2.83 |
| 22 | 2-nitrobenzenesulfonyl | 4.87 | 5.03 | 5.29 | 5.54 |
| 23 | 4-(acetylamino)benzenesulfonyl | 5.12 | 5.34 | 5.67 | 5.98 |
| 24 | 4-(trifluoromethyl)benzenesulfonyl | 3.11 | 3.28 | 3.45 | 3.67 |
| 25 | N-(4-methylphenyl)acetamide | 2.34 | 2.56 | 2.78 | 2.99 |
| 26 | N-(4-methoxyphenyl)acetamide | 2.87 | 3.01 | 3.23 | 3.45 |
| 27 | N-(4-chlorophenyl)acetamide | 3.15 | 3.32 | 3.54 | 3.78 |
| 28 | N-(4-fluorophenyl)acetamide | 3.43 | 3.65 | 3.87 | 4.01 |
| 29 | N-(4-nitrophenyl)acetamide | 4.56 | 4.78 | 4.99 | 5.21 |
| 30 | N-(3-nitrophenyl)acetamide | 2.41 | 2.63 | 2.87 | 3.09 |
| 31 | N-(2-nitrophenyl)acetamide | 1.81 | 1.98 | 2.13 | 2.34 |
| 32 | N-(4-(acetylamino)phenyl)acetamide | 6.78 | 6.99 | 7.21 | 7.43 |
| 33 | N-(4-(trifluoromethyl)phenyl)acetamide | 2.49 | 2.67 | 2.89 | 3.12 |
| 34 | N-phenylacetamide | 5.67 | 5.89 | 6.12 | 6.34 |
| 35 | N-(p-tolyl)benzamide | 7.11 | 7.32 | 7.54 | 7.76 |
| 36 | N-(4-methoxyphenyl)benzamide | 9.21 | 9.43 | 9.65 | 9.73 |
Structure-Activity Relationship (SAR) Analysis
-
Substitution at the 3-position: The presence of a sulfamoyl group at the 3-position of the benzothiophene core is a key feature for the observed antiproliferative activity.
-
Effect of substituents on the phenylsulfonyl group:
-
Electron-withdrawing groups, such as chloro (compound 18 ) and fluoro (compound 19 ), on the phenylsulfonyl moiety led to potent activity.
-
The position of the nitro group also influenced activity, with the 3-nitro substitution (compound 21 ) being more potent than the 4-nitro (compound 20 ) and 2-nitro (compound 22 ) substitutions.
-
-
Effect of substituents on the acetamide group:
-
Similar to the phenylsulfonyl series, electron-withdrawing groups on the N-phenyl ring of the acetamide moiety generally enhanced activity.
-
Notably, the 2-nitro substitution (compound 31 ) resulted in the most potent compound in the entire series, with an IC50 value of 1.81 μM against the MCF-7 cell line.
-
Experimental Protocols
General Synthesis of 3-Sulfamoylbenzo[b]thiophene-4-carboxamide Analogs
The synthesis of the target compounds (16-36) was achieved through a multi-step process.[1] A general overview of the synthetic route is provided below. For a detailed, step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, please refer to the supplementary information of the source publication.
Caption: General synthetic workflow for 3-sulfamoylbenzo[b]thiophene-4-carboxamide analogs.
Antiproliferative Activity Assay (MTT Assay)
The in vitro antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (MCF-7, HeLa, A-549, and Du-145) were seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Potential Signaling Pathways
While the exact molecular targets of these 3-sulfamoylbenzo[b]thiophene-4-carboxamide analogs were not explicitly detailed in the primary source, literature on benzothiophene derivatives suggests potential involvement in key cancer-related signaling pathways, such as the STAT3 and RhoA/ROCK pathways.[2][3][4][5][6][7]
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor cell proliferation, survival, and invasion.[4][5][7] Inhibition of STAT3 signaling is a promising strategy for cancer therapy.
Caption: Potential inhibition of the STAT3 signaling pathway by benzothiophene analogs.
RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway plays a crucial role in regulating cell motility, invasion, and metastasis.[2][3][6] Dysregulation of this pathway is frequently observed in various cancers.
Caption: Potential inhibition of the RhoA/ROCK signaling pathway by benzothiophene analogs.
Experimental Workflow: Western Blot for STAT3 Phosphorylation
To experimentally validate the inhibition of the STAT3 pathway by these analogs, a Western blot analysis can be performed to measure the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.
Caption: Experimental workflow for Western blot analysis of STAT3 phosphorylation.
Detailed Western Blot Protocol
A detailed protocol for Western blot analysis of STAT3 phosphorylation can be found in various publications and is summarized here.[8][9][10][11]
-
Cell Culture and Treatment: Plate cancer cells and treat with the benzothiophene analog at various concentrations for a specified time. Include a vehicle control.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.
Conclusion
The 3-sulfamoylbenzo[b]thiophene-4-carboxamide scaffold represents a promising starting point for the development of novel anticancer agents. The SAR data presented in this guide highlights the importance of specific substitutions on the benzothiophene core for potent antiproliferative activity. Further investigation into the precise molecular targets and mechanisms of action, potentially involving the STAT3 and RhoA/ROCK signaling pathways, will be crucial for the rational design of more effective and selective drug candidates. The experimental protocols and workflows provided herein offer a framework for researchers to synthesize and evaluate new analogs based on this promising chemical scaffold.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro and in vivo correlation of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE activity
A Comparative Guide to the Anticancer Activity of Benzothiophene Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo anticancer activity of methyl 1-benzothiophene-4-carboxylate derivatives against established anticancer agents. While direct experimental data for this compound is limited in publicly available literature, this guide draws upon data from structurally similar benzothiophene compounds to provide a valuable comparative framework. The information presented herein is intended to support further research and development of this class of compounds as potential therapeutic agents.
Data Presentation: Comparative In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various benzothiophene derivatives against a panel of human cancer cell lines. These values are compared with those of standard-of-care anticancer drugs that are known to act as tubulin inhibitors, a mechanism of action that has been proposed for some benzothiophene analogs.[1]
Table 1: In Vitro Anticancer Activity of Benzothiophene Derivatives
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (5) | Leukemia (CCRF-CEM) | 0.012 | [1] |
| Colon (HCT-116) | 0.015 | [1] | |
| Prostate (PC-3) | 0.014 | [1] | |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (6) | Leukemia (CCRF-CEM) | 0.025 | [1] |
| Colon (HCT-116) | 0.028 | [1] | |
| Prostate (PC-3) | 0.021 | [1] | |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Breast (MDA-MB-231) | 126.67 | [2] |
| Liver (HepG2) | 67.04 | [2] | |
| Colon (Caco-2) | 63.74 | [2] |
Table 2: In Vitro Anticancer Activity of Standard Tubulin Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Paclitaxel | Lung (A549) | 0.004 | [3] |
| Colon (HCT-116) | 0.002 | [4] | |
| Vinblastine | Prostate (PC-3) | 0.001 | [1] |
| Vincristine | Leukemia (CCRF-CEM) | 0.003 | [1] |
| Doxorubicin | Colon (COLO-205) | 0.1 | [5] |
| Lung (A549) | 0.045 | [6] | |
| Cisplatin | Lung (A549) | 1.6 | [3] |
| Colon (HCT-116) | 5.8 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and to aid in the design of future studies.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a benzothiophene derivative) and a vehicle control (e.g., DMSO). The plates are incubated for a further 48-72 hours.
-
MTT Addition: An MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
In Vivo Anticancer Efficacy: Human Tumor Xenograft Model
In vivo xenograft models are crucial for evaluating the therapeutic potential and toxicity of novel anticancer agents in a living organism.[8][9]
Protocol:
-
Cell Culture: Human cancer cells (e.g., HCT-116 colon cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells) in a sterile medium is injected subcutaneously into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Body weight and general health of the mice are also monitored to assess toxicity.
-
Data Analysis: Tumor volumes are plotted over time for each treatment group. Statistical analysis is performed to determine the significance of tumor growth inhibition compared to the control group.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the evaluation of anticancer compounds.
Caption: Mechanism of action of tubulin polymerization inhibitors like some benzothiophene derivatives.
Caption: A typical workflow for the in vitro screening of potential anticancer compounds.
References
- 1. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oiccpress.com [oiccpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening after Short Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Head-to-Head Comparison: Benzo[b]thiophene Derivatives vs. Known ROCK Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on targeted therapies that can selectively inhibit pathways crucial for tumor growth and metastasis. One such promising target is the Rho-associated coiled-coil containing protein kinase (ROCK), a key effector of the small GTPase RhoA.[1][2][3][4] The RhoA/ROCK signaling pathway plays a pivotal role in regulating cellular processes such as proliferation, migration, and invasion, which are often dysregulated in cancer.[1][3][4] This guide provides a head-to-head comparison of a novel benzo[b]thiophene derivative, compound b19 , with established ROCK inhibitors, offering insights into their potential as anticancer agents, particularly in the context of breast cancer.
Comparative Efficacy in Breast Cancer Models
Recent studies have highlighted the potential of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as potent inhibitors of the RhoA/ROCK pathway.[1][3][4][5][6][7] Compound b19 , a representative of this class, has demonstrated significant anticancer activity in preclinical models.[1][3][4][5][6][7] This section compares the in vitro efficacy of b19 with well-characterized, first-generation ROCK inhibitors, Y-27632 and Fasudil, in the highly aggressive triple-negative breast cancer cell line, MDA-MB-231.[8][9]
| Compound | Target(s) | Cell Line | Assay | Key Findings | Reference |
| Compound b19 | RhoA/ROCK Pathway | MDA-MB-231 | Proliferation Assay (MTT) | Significantly inhibited cell proliferation. | [1][3][4][5][6][7] |
| MDA-MB-231 | Migration Assay (Transwell) | Significantly inhibited cell migration at 0.25 µM. | [4] | ||
| MDA-MB-231 | Invasion Assay (Transwell with Matrigel) | Significantly inhibited cell invasion at 0.25 µM. | [4] | ||
| MDA-MB-231 | Western Blot | Suppressed phosphorylation of Myosin Light Chain (MLC). | [1][3][4][5][7] | ||
| Y-27632 | ROCK1 and ROCK2 | MDA-MB-231 | Proliferation Assay (3D lrECM) | Decreased cell proliferation. | [8] |
| MDA-MB-231 | Morphology Assay (3D lrECM) | Induced a less aggressive phenotype. | [8] | ||
| MDA-MB-231 | Western Blot | Reduced phosphorylation of Myosin Light Chain (MLC). | [10] | ||
| Fasudil | ROCK1 and ROCK2 | MDA-MB-231 | Morphology Assay (3D lrECM) | Induced a less aggressive phenotype. | [8] |
| MDA-MB-231 | Proliferation Assay (3D lrECM) | Decreased cell proliferation. | [8] |
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are crucial. Below is a representative protocol for an in vitro cell migration assay.
Cell Migration Assay (Transwell Assay)
-
Cell Culture: MDA-MB-231 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Starvation: Prior to the assay, cells are starved for 24 hours in serum-free DMEM.
-
Transwell Setup: 8.0 µm pore size Transwell inserts are placed in a 24-well plate. The lower chamber is filled with DMEM containing 10% FBS as a chemoattractant.
-
Cell Seeding: Starved MDA-MB-231 cells are harvested, resuspended in serum-free DMEM, and seeded into the upper chamber of the Transwell inserts at a density of 5 x 10^4 cells per well.
-
Compound Treatment: The cells in the upper chamber are treated with varying concentrations of the test compounds (e.g., compound b19 , Y-27632) or vehicle control (DMSO).
-
Incubation: The plate is incubated for 24 hours at 37°C to allow for cell migration.
-
Cell Fixation and Staining: After incubation, non-migrated cells on the upper surface of the insert membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
Quantification: The stained cells are visualized under a microscope, and the number of migrated cells is counted in several random fields. The results are expressed as the percentage of migrated cells relative to the vehicle control.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the targeted signaling pathway and the experimental process.
Caption: The RhoA/ROCK signaling pathway and points of inhibition.
Caption: Workflow for a Transwell cell migration assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to STAT3 Inhibitors: Benzo[b]thiophene 1,1-Dioxide Derivatives vs. Other Modulators
For Researchers, Scientists, and Drug Development Professionals
Due to the limited availability of specific mechanistic data for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE, this guide focuses on a well-characterized class of related compounds: Benzo[b]thiophene 1,1-dioxide derivatives , which have emerged as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This guide provides a comparative analysis of these compounds against other known STAT3 inhibitors, supported by experimental data to elucidate their mechanism of action and therapeutic potential.
Introduction to STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] In healthy cells, STAT3 activation is a transient process, tightly regulated by cytokines and growth factors. However, the persistent and aberrant activation of STAT3 is a hallmark of many human cancers, where it drives tumor progression and metastasis. This makes STAT3 an attractive target for anticancer drug development.
The canonical STAT3 signaling pathway is initiated by the binding of ligands, such as interleukin-6 (IL-6) or epidermal growth factor (EGF), to their corresponding cell surface receptors. This binding event triggers the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins at a specific tyrosine residue (Tyr705). Phosphorylated STAT3 monomers then dimerize via their SH2 domains, translocate to the nucleus, and bind to the promoter regions of target genes, thereby activating their transcription.
Mechanism of Action: Benzo[b]thiophene 1,1-Dioxide Derivatives
Recent studies have identified a series of novel STAT3 inhibitors based on a benzo[b]thiophene 1,1-dioxide scaffold.[2] These compounds have demonstrated significant potential in blocking the STAT3 signaling pathway. The primary mechanism of action for these derivatives is the direct inhibition of STAT3 phosphorylation.[2]
Molecular modeling studies have revealed that these compounds bind to the SH2 domain of STAT3.[1][2] The SH2 domain is critical for the dimerization of phosphorylated STAT3 monomers. By occupying this pocket, the benzo[b]thiophene 1,1-dioxide derivatives prevent the formation of functional STAT3 dimers, thereby blocking their nuclear translocation and subsequent transcriptional activity. One notable compound from this class, designated as 8b , has been shown to significantly block STAT3 phosphorylation, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1][2]
Comparative Analysis of STAT3 Inhibitors
To contextualize the performance of benzo[b]thiophene 1,1-dioxide derivatives, this section compares their activity with other well-established STAT3 inhibitors. The data presented below is a compilation from various studies and is intended to provide a general comparison. For direct, head-to-head comparisons, consulting a single study with consistent experimental conditions is recommended.
| Inhibitor Class | Compound Example | Mechanism of Action | Target | Reported IC50 Range (Cell Viability) |
| Benzo[b]thiophene 1,1-Dioxide | Compound 15 | Inhibition of STAT3 phosphorylation | STAT3 SH2 Domain | 0.33-0.75 µM in various cancer cell lines[3] |
| Non-peptidic Small Molecule | Stattic | Inhibition of STAT3 activation, dimerization, and nuclear translocation | STAT3 SH2 Domain | 5.1 µM (cell-free assay)[4][5][6][7]; 2.28-3.48 µM in HNSCC cell lines[8] |
| Cancer Stemness Inhibitor | Napabucasin (BBI608) | Inhibition of STAT3-driven gene expression | STAT3 | 0.29-1.19 µM in cancer stem cells[9]; 0.95-1.26 µM in biliary tract cancer cells[10] |
| JAK Inhibitor | AZD1480 | Inhibition of JAK1 and JAK2 kinases | JAK1/JAK2 | Median EC50 of 1.5 µM (0.36-5.37 µM) in pediatric cancer cell lines[1][11][12] |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the inhibitors on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
STAT3 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the STAT3 inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is used to determine the effect of the inhibitors on STAT3 phosphorylation.
Materials:
-
Cancer cell line of interest
-
STAT3 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-total STAT3, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the STAT3 inhibitor for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the p-STAT3 signal to total STAT3 and the loading control.
Visualizations
STAT3 Signaling Pathway and Inhibition
Caption: The STAT3 signaling pathway and the inhibitory action of Benzo[b]thiophene 1,1-dioxide derivatives.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 of a STAT3 inhibitor using the MTT assay.
References
- 1. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 6. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The Cancer Stem Cell Inhibitor Napabucasin (BBI608) Shows General Cytotoxicity in Biliary Tract Cancer Cells and Reduces Cancer Stem Cell Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE: A Guide for Experimental Validation
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Framework for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE against Novel Anticancer Agents.
This guide provides a comparative framework for the experimental validation of this compound. Due to the limited publicly available data on the biological activity of this compound, this document serves as a template to guide researchers in evaluating its potential as an anticancer agent. For a direct and meaningful comparison, we utilize experimental data from a recently synthesized benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (Compound b19) , which has demonstrated significant activity against cancer cell lines through the inhibition of the RhoA/ROCK signaling pathway.
Executive Summary
Benzothiophene derivatives are a significant class of heterocyclic compounds that have shown a wide array of pharmacological activities, including anticancer properties.[1] This guide focuses on a comparative analysis between this compound and a potent alternative, Compound b19, a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative. The latter has been shown to inhibit the proliferation of MDA-MB-231 and A549 cancer cells.[2] This document outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive evaluation of this compound's therapeutic potential.
Comparative Performance Data
To establish a baseline for comparison, the following table summarizes the known anti-proliferative activity of the alternative compound, b19. Researchers are encouraged to generate corresponding data for this compound using the protocols detailed in this guide.
| Compound | Target Cell Line | Assay Type | Endpoint | Result (IC50) |
| This compound | MDA-MB-231 | Cell Proliferation | IC50 | Data to be determined |
| This compound | A549 | Cell Proliferation | IC50 | Data to be determined |
| Compound b19 (Alternative) | MDA-MB-231 | Cell Proliferation | IC50 | 4.8 µM[2] |
| Compound b19 (Alternative) | A549 | Cell Proliferation | IC50 | 4.8 µM[2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound and its derivatives can be achieved through various established methods in organic chemistry. One common approach involves the cyclization of a substituted thiophene ring onto a benzene core. Researchers can refer to established literature for detailed synthetic routes.
Synthesis of Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide Derivatives (Alternative)
The synthesis of the alternative compound, b19, and its analogs involves a multi-step process. A general procedure includes the reaction of a substituted benzo[b]thiophene-3-carboxylic acid with a corresponding amine or alcohol, followed by oxidation of the sulfur atom to a sulfone.[2]
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is designed to determine the concentration of the test compound that inhibits cell proliferation by 50% (IC50).
-
Cell Culture: Human breast cancer (MDA-MB-231) and lung cancer (A549) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (this compound and the alternative) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.[3]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.[4]
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[4]
Western Blot Analysis for RhoA/ROCK Pathway Inhibition
This protocol is used to assess the effect of the test compounds on the phosphorylation of Myosin Light Chain (MLC), a downstream effector in the RhoA/ROCK pathway.
-
Cell Treatment and Lysis: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a specified time. Subsequently, the cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated MLC (p-MLC). A primary antibody for total MLC or a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the p-MLC bands is quantified and normalized to the total MLC or loading control to determine the extent of pathway inhibition.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The RhoA/ROCK signaling pathway, a target for anticancer therapy.
Experimental Workflow Diagram
Caption: A generalized workflow for the cross-validation of test compounds.
References
- 1. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Proliferation assay [bio-protocol.org]
Benchmarking the efficacy of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE against a panel of cancer cell lines
A Comparative Guide for Researchers
The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anti-cancer effects.[1] This guide provides a comparative analysis of the efficacy of various benzothiophene derivatives against a panel of human cancer cell lines, offering a valuable resource for researchers in oncology and drug discovery. While direct data for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE is limited in the public domain, this guide focuses on structurally related benzothiophene compounds that have been evaluated for their anti-proliferative and cytotoxic activities.
Comparative Efficacy of Benzothiophene Derivatives
The anti-cancer potential of benzothiophene derivatives has been demonstrated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The table below summarizes the IC50 values for several benzothiophene derivatives, showcasing their activity spectrum.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Hydroxybenzothiophene Hydrazide | Compound 16b | U87MG (Glioblastoma) | 7.2 | [2][3] |
| HCT-116 (Colon Carcinoma) | >10 | [3] | ||
| A549 (Lung Carcinoma) | >10 | [3] | ||
| HeLa (Cervical Cancer) | >10 | [3] | ||
| Benzothiophene Acrylonitrile | Compound 5 | Leukemia | 0.01 - 0.0665 | [4] |
| Colon Cancer | 0.01 - 0.0665 | [4] | ||
| CNS Cancer | 0.01 - 0.0665 | [4] | ||
| Prostate Cancer | 0.01 - 0.0665 | [4] | ||
| Benzothiophene Acrylonitrile | Compound 13 | Various (NCI-60 Panel) | <0.01 - 0.0391 | [4] |
| Benzofuran Carboxylate | Compound 7 | A549 (Lung Carcinoma) | 6.3 | [5] |
| HepG2 (Hepatocellular Carcinoma) | 11 | [5] | ||
| Benzofuran Carboxylate | Compound 8 | HepG2 (Hepatocellular Carcinoma) | 3.8 | [5] |
| A549 (Lung Carcinoma) | 3.5 | [5] | ||
| SW620 (Colorectal Adenocarcinoma) | 10.8 | [5] | ||
| Benzo[d]imidazole-5-carboxylate | MBIC | MCF-7 (Breast Cancer) | 0.73 | [6][7][8] |
| MDA-MB-231 (Breast Cancer) | 20.4 | [6][7][8] | ||
| Benzothiazole Derivative | Compound 6b | MCF-7 (Breast Cancer) | 5.15 | [9] |
| Benzothiazole Derivative | Compound 4 | MCF-7 (Breast Cancer) | 8.64 | [9] |
| Benzothiazole Derivative | Compound 5c | MCF-7 (Breast Cancer) | 7.39 | [9] |
| Benzothiazole Derivative | Compound 5d | MCF-7 (Breast Cancer) | 7.56 | [9] |
Mechanisms of Action
Benzothiophene derivatives exert their anti-cancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and migration.
One notable mechanism is the inhibition of protein kinases. For instance, 5-hydroxybenzothiophene derivatives have been identified as multi-kinase inhibitors, targeting enzymes like Clk1/4, DRAK1, and Dyrk1A/B.[2][3] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.
Another identified target is the STAT3 signaling pathway. Certain 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been shown to inhibit the STAT3 SH2 domain, a critical component in cancer cell signaling.[10]
Furthermore, some benzothiophene analogs, particularly those resembling combretastatin, are believed to exert their cytotoxic effects by interacting with tubulin, thereby disrupting microtubule dynamics and leading to mitotic arrest.[4]
Below is a diagram illustrating a potential signaling pathway modulated by benzothiophene derivatives.
Caption: Potential mechanisms of action for benzothiophene derivatives.
Experimental Protocols
The evaluation of the anti-cancer efficacy of benzothiophene derivatives typically involves a series of in vitro assays. A standard workflow is outlined below.
Caption: A typical experimental workflow for evaluating anti-cancer compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzothiophene derivative for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the benzothiophene derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion
The benzothiophene scaffold represents a promising framework for the development of novel anti-cancer agents. The derivatives discussed in this guide exhibit significant cytotoxic and anti-proliferative activities against a diverse range of cancer cell lines. The varied mechanisms of action, including kinase inhibition, STAT3 pathway disruption, and tubulin interaction, highlight the versatility of this chemical class. Further investigation into the structure-activity relationships of benzothiophene derivatives will be crucial for optimizing their therapeutic potential and advancing them into clinical development.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE: A Guide for Laboratory Professionals
For immediate reference, treat METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE as a hazardous chemical waste. Specific disposal protocols are contingent upon its precise hazardous characteristics, which must be confirmed by consulting its Safety Data Sheet (SDS) and local environmental regulations.
Researchers, scientists, and drug development professionals must adhere to stringent protocols for the disposal of chemical reagents to ensure laboratory safety and environmental compliance. This guide provides a procedural framework for the proper disposal of this compound, a sulfur-containing heterocyclic compound. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this guidance is based on the general principles of laboratory chemical waste management and information from SDSs of structurally similar compounds.
Immediate Safety and Disposal Protocol
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal instructions and to comply with all federal, state, and local regulations.
Step 1: Hazard Identification and Waste Classification
Before beginning any disposal procedure, it is crucial to identify the potential hazards associated with this compound. Based on data for similar benzothiophene derivatives, this compound may be harmful if swallowed, in contact with skin, or inhaled. Therefore, it should be managed as hazardous waste.
Step 2: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this chemical, including:
-
NIOSH-approved respirator
-
Chemical-resistant gloves (e.g., nitrile)
-
Chemical safety goggles
-
Laboratory coat
Step 3: Segregation and Containerization
-
Do not mix this compound with other waste streams unless explicitly instructed to do so by your EHS department.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound".
Step 4: Storage
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
Step 5: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. The most common method of disposal for such organic compounds is chemical incineration at a permitted facility.
Quantitative Data for Waste Management
The following table provides general quantitative thresholds for hazardous waste generator status, which determines regulatory requirements for storage and disposal. Consult your EHS department to determine your laboratory's generator status.
| Waste Generator Status | Monthly Hazardous Waste Generation |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) |
| Small Quantity Generator (SQG) | > 100 kg to < 1,000 kg |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. The absence of a specific Safety Data Sheet for this compound necessitates a conservative approach to its disposal. Always prioritize guidance from your institution's Environmental Health and Safety department and adhere to all applicable regulations.
Personal protective equipment for handling METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE
This guide provides immediate and essential safety protocols for handling METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development. Note that a specific Safety Data Sheet (SDS) for this compound was not available; therefore, this guidance is based on data from structurally similar compounds and general laboratory safety practices for handling thiophene derivatives. A thorough risk assessment should be conducted before commencing any work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Level | Equipment | Specifications |
| Primary | Chemical Splash Goggles | Must meet ANSI Z.87.1 1989 standard or European Standard EN166.[1][2] |
| Nitrile Gloves | Double-gloving is recommended.[3] Check manufacturer's chemical resistance guide. | |
| Chemical-Resistant Lab Coat | Should be fully buttoned.[1] | |
| Secondary | Face Shield | Recommended when there is a risk of splashing.[1][3] |
| NIOSH-approved Respirator | Required if handling outside a fume hood or if aerosolization is possible.[4] | |
| Footwear | Closed-toe shoes | Must cover the entire foot.[1] |
Handling and Storage Protocols
Engineering Controls:
-
All operations involving this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Safe Handling Procedures:
-
Preparation: Before handling, ensure the work surface is covered with a disposable absorbent liner.[3]
-
Weighing: Carefully weigh the desired amount of the compound in a suitable, sealed container.
-
Dissolution: If preparing a solution, add the solvent to the container with the solid and cap it securely.[3] Use a vortex mixer or sonicator to ensure complete dissolution, taking care to prevent aerosol generation with sealed containers.[3]
-
Labeling: Clearly label all containers with the chemical name, concentration, solvent, preparation date, and appropriate hazard symbols.[3]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[5][6] Do not eat, drink, or smoke in the laboratory.[7]
Storage:
-
Keep in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2][4]
-
Avoid contact with strong oxidizing agents.[5]
Disposal Plan
Contaminated materials and chemical waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: Dispose of contaminated items such as weigh boats, pipette tips, and absorbent liners in a designated hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste containing the compound in a properly labeled, sealed, and chemical-resistant container.
-
Decontamination: Decontaminate all equipment used with an appropriate solvent and dispose of the cleaning materials as hazardous waste.[3]
Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a respirator if necessary.
-
For small spills, absorb the material with an inert substance (e.g., sand or earth) and place it in a sealed container for disposal.[4]
-
For large spills, prevent entry into sewers or confined areas.[4] Eliminate all ignition sources.[4]
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek medical attention.
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing. If irritation persists, seek medical attention.
-
If inhaled: Move the person into fresh air.[8] If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Below is a workflow diagram for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. ethz.ch [ethz.ch]
- 8. Page loading... [wap.guidechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

